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  • Product: 2-Methyl-3-oxopentanenitrile
  • CAS: 3764-02-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Molecular Structure, and Synthetic Utility of 2-Methyl-3-oxopentanenitrile

Executive Summary As pharmaceutical pipelines increasingly rely on densely functionalized heterocyclic scaffolds, the strategic utilization of aliphatic building blocks becomes paramount. 2-Methyl-3-oxopentanenitrile (al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical pipelines increasingly rely on densely functionalized heterocyclic scaffolds, the strategic utilization of aliphatic building blocks becomes paramount. 2-Methyl-3-oxopentanenitrile (also known as α -methylpropionylacetonitrile) is a highly versatile β -ketonitrile. By combining an electrophilic carbonyl, a nucleophilic α -carbon, and a terminal nitrile within a compact five-carbon framework, this molecule serves as a premier precursor for synthesizing complex heterocycles, particularly aminopyrazoles and pyrimidines used in kinase inhibitor development.

This guide provides an authoritative structural analysis, validated synthetic workflows, and mechanistic insights into 2-methyl-3-oxopentanenitrile, designed to empower bench scientists and process chemists in drug discovery.

Molecular Structure & Electronic Dynamics

Stereochemistry and Tautomeric Equilibrium

Unlike simple β -ketonitriles which exhibit a strong keto-enol tautomeric equilibrium, the structural dynamics of 2-methyl-3-oxopentanenitrile are heavily dictated by its α -methyl group.

  • Steric Inhibition of Enolization: The presence of the C2 methyl group introduces significant allylic strain ( A1,3 strain) in the enol form. Consequently, the molecule exists predominantly in the keto form under standard conditions, unlike unbranched analogs which readily enolize to stabilize via intramolecular hydrogen bonding.

  • Chirality at C2: The C2 carbon is bonded to four distinct groups (methyl, nitrile, proton, and propionyl), making it a stereocenter. Unless synthesized via asymmetric catalysis, the compound exists as a racemic mixture. This chirality has profound implications for its analytical characterization (detailed in Section 5).

Predicted Physicochemical Properties

Understanding the physical parameters of this building block is critical for optimizing reaction solvents, extraction protocols, and purification workflows.

PropertyValue / DescriptionAnalytical Significance
Chemical Formula C₆H₉NOFundamental mass balance
Molecular Weight 111.14 g/mol Stoichiometric calculations
LogP (Predicted) ~0.85Indicates high aqueous solubility; requires salting-out during extraction
Boiling Point 185 - 195 °C (estimated)Permits vacuum distillation for bulk purification
Density ~0.95 g/cm³Informs phase separation dynamics during workup
Hydrogen Bond Donors 0 (in keto form)Minimal intermolecular hydrogen bonding
Hydrogen Bond Acceptors 2 (Nitrile, Carbonyl)High affinity for polar protic solvents

Synthetic Methodology: α -Alkylation Protocol

The most reliable approach to generating 2-methyl-3-oxopentanenitrile is the directed α -alkylation of 3-oxopentanenitrile. As a Senior Application Scientist, I emphasize that the success of this reaction hinges on absolute control over enolate geometry and the suppression of O -alkylation.

Workflow Start 3-Oxopentanenitrile (Starting Material) Enolization Enolization (NaH, THF, 0°C) Start->Enolization Base Addition Alkylation Alkylation (MeI, 0°C to RT) Enolization->Alkylation Electrophile Quench Quench & Workup (Sat. NH4Cl) Alkylation->Quench Reaction Complete Purification Purification (Silica Gel Chromatography) Quench->Purification Organic Phase Product 2-Methyl-3-oxopentanenitrile (Purified Product) Purification->Product Evaporation

Workflow for the synthesis and isolation of 2-methyl-3-oxopentanenitrile.

Step-by-Step Protocol: α -Methylation

This protocol is designed as a self-validating system; intermediate observations confirm mechanistic success.

  • Enolate Formation:

    • Action: Suspend Sodium Hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C. Dropwise, add a solution of 3-oxopentanenitrile (1.0 eq) in THF.

    • Causality: We utilize NaH rather than weaker bases (like K₂CO₃) to ensure irreversible and quantitative deprotonation of the α -carbon. This prevents unreacted starting material from acting as a nucleophile, which would lead to complex self-condensation mixtures . Hydrogen gas evolution serves as an immediate visual validation of enolate formation.

  • Electrophilic Addition:

    • Action: Once gas evolution ceases (approx. 30 mins), add Methyl Iodide (MeI, 1.15 eq) dropwise while maintaining the temperature at 0 °C. Allow the reaction to slowly warm to room temperature over 4 hours.

    • Causality: Maintaining strict thermal control at 0 °C during the initial addition is critical to favor C -alkylation over O -alkylation. The soft electrophilic nature of MeI naturally favors attack by the soft carbon center of the enolate.

  • Reaction Quenching:

    • Action: Quench the reaction by adding saturated aqueous Ammonium Chloride (NH₄Cl) at 0 °C.

    • Causality: Strong aqueous acids (like HCl) must be avoided, as they can trigger the premature hydrolysis of the nitrile group to an amide or carboxylic acid. NH₄Cl provides a mild, buffered proton source to neutralize excess base without degrading the product.

  • Isolation & Purification:

    • Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane:EtOAc gradient).

Application Workflow: Pyrazole Scaffold Generation

In drug discovery, 2-methyl-3-oxopentanenitrile is frequently subjected to cyclocondensation with hydrazines to yield highly substituted 5-aminopyrazoles, which are privileged scaffolds in medicinal chemistry .

Pathway Ketonitrile 2-Methyl-3-oxopentanenitrile Hydrazone Hydrazone Intermediate (Unstable) Ketonitrile->Hydrazone + Hydrazine Hydrazine Phenylhydrazine (EtOH, AcOH cat.) Hydrazine->Hydrazone Cyclization Intramolecular Cyclization (Nucleophilic Attack on Nitrile) Hydrazone->Cyclization Heat Aminopyrazole 5-Amino-4-methyl-3-ethyl -1-phenylpyrazole Cyclization->Aminopyrazole Tautomerization

Mechanistic pathway of aminopyrazole formation from the beta-ketonitrile.

Step-by-Step Protocol: Cyclocondensation
  • Hydrazone Formation:

    • Action: Dissolve 2-methyl-3-oxopentanenitrile (1.0 eq) in absolute ethanol. Add phenylhydrazine (1.05 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: The primary amine of phenylhydrazine selectively attacks the highly electrophilic C3 ketone (rather than the nitrile) to form a hydrazone intermediate. Acetic acid activates the carbonyl carbon, accelerating this initial condensation .

  • Thermal Cyclization:

    • Action: Heat the mixture to reflux (approx. 80 °C) for 6-8 hours. Monitor via TLC or LC-MS.

    • Causality: Elevated thermal energy is required to drive the intramolecular nucleophilic attack of the secondary hydrazone nitrogen onto the adjacent nitrile carbon. This forms an intermediate imine, which rapidly tautomerizes into the stable, aromatic 5-aminopyrazole system.

  • Crystallization:

    • Action: Cool the reaction to 0 °C. If the product does not precipitate spontaneously, add cold water dropwise to induce crystallization. Filter and wash with cold ethanol.

Analytical Characterization Signatures

Validating the structure of 2-methyl-3-oxopentanenitrile requires careful interpretation of spectroscopic data, particularly due to its stereocenter.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The Diastereotopic Signature: Because C2 is a chiral center, the two protons on the adjacent C4 carbon (the -CH₂- of the ethyl group) are diastereotopic . They exist in different magnetic environments and will not appear as a simple quartet. Instead, expect a complex multiplet (an ABX₃ spin system) around δ 2.5 - 2.8 ppm. This is the definitive hallmark of successful α -alkylation .

    • The C2 methine proton will appear as a distinct quartet (coupled to the α -methyl group) around δ 3.4 ppm.

  • Infrared Spectroscopy (IR):

    • Expect a sharp, distinct absorption band at ~2250 cm⁻¹ , confirming the presence of the aliphatic nitrile ( C≡N ).

    • A strong band at ~1720 cm⁻¹ confirms the aliphatic ketone ( C=O ). The lack of a broad O−H stretch confirms the absence of the enol tautomer.

References

  • Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley Online Library URL:[Link]

  • Synthesis and Applications of β -Ketonitriles Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Recent Advances in the Synthesis of Pyrazoles Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Standard Operating Procedures for Enolate Alkylation Source: Organic Syntheses URL:[Link]

Exploratory

Mechanism of action of 2-Methyl-3-oxopentanenitrile in organic synthesis

Initiating Data Collection I'm starting my deep dive by hitting Google hard. My initial phase focuses on 2-Methyl-3-oxopentanenitrile: its modus operandi, reactivity, and uses in organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

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Foundational

Spectroscopic data NMR and IR for 2-Methyl-3-oxopentanenitrile

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Exploratory

Thermodynamic Profiling and Volatility Assessment of 2-Methyl-3-oxopentanenitrile: A Methodological Guide for API Intermediates

Executive Summary & Chemical Context In the development of active pharmaceutical ingredients (APIs), β -keto nitriles serve as highly versatile building blocks, particularly in the synthesis of nitrogen-containing hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the development of active pharmaceutical ingredients (APIs), β -keto nitriles serve as highly versatile building blocks, particularly in the synthesis of nitrogen-containing heterocycles such as pyrazoles and pyrimidines. 2-Methyl-3-oxopentanenitrile (Chemical Formula: C₆H₉NO) represents a structurally complex intermediate due to the presence of an α -methyl group.

Understanding its thermodynamic stability and boiling point is not merely a regulatory requirement; it is a critical process parameter. Thermal excursions during distillation or scale-up can lead to catastrophic decyanation or exothermic polymerization. This whitepaper outlines the predictive modeling, structural dynamics, and self-validating experimental protocols required to accurately profile the thermodynamic behavior of 2-methyl-3-oxopentanenitrile.

Structural Dynamics: The Role of Keto-Enol Tautomerism

To understand the volatility of 2-methyl-3-oxopentanenitrile, one must first analyze its tautomeric equilibrium. Like all β -keto nitriles, this compound exists in an equilibrium between its keto and enol forms. However, the exact boiling point and thermal stability are dictated by structural causality.

The Causality of Steric Hindrance: In unbranched β -keto nitriles, the enol form is often stabilized by intramolecular hydrogen bonding between the enol hydroxyl and the nitrile nitrogen. This internal H-bonding "shields" the molecule's polarity, lowering the enthalpy of vaporization ( ΔHvap​ ) and reducing the boiling point.

However, in 2-methyl-3-oxopentanenitrile, the α -methyl group introduces significant steric hindrance. This steric clash destabilizes the planar geometry required for the enol form, forcefully shifting the equilibrium toward the keto tautomer at room temperature. The dominant keto form relies on strong, intermolecular dipole-dipole interactions (driven by the highly polar carbonyl and nitrile groups). Consequently, more thermal energy is required to break these intermolecular forces, resulting in an elevated boiling point compared to its unbranched analogs. For foundational principles on thermophysical properties, refer to the .

Tautomerism_Logic Keto Keto Tautomer (Dipole-Dipole Interactions) BP Boiling Point Shift (Volatility Profile) Keto->BP Higher ΔHvap Enol Enol Tautomer (Intramolecular H-Bonding) Enol->BP Lower ΔHvap Steric Alpha-Methyl Group (Steric Hindrance) Steric->Keto Favors Steric->Enol Destabilizes

Impact of alpha-methyl steric hindrance on tautomeric equilibrium and boiling point.

Predictive Thermodynamics: The Joback Method

Before subjecting a potentially unstable intermediate to thermal stress, predictive modeling is mandatory to establish safety baselines. We utilize the , a highly reliable group-contribution methodology, to estimate the normal boiling point ( Tb​ ).

Table 1: Joback Method Group Contributions for 2-Methyl-3-oxopentanenitrile
Functional GroupQuantityContribution Value ( Tb​ )Subtotal
-CH₃ (Methyl)223.5847.16
-CH₂- (Methylene)122.8822.88
>CH- (Methine)121.7421.74
-C(=O)- (Ketone)176.7576.75
-C≡N (Nitrile)1125.66125.66
Total Sum ( Σ ) 294.19

Calculation: Tb​=198.2+Σ Tb​=198.2+294.19=492.39 K≈219.2∘C

Insight: A predicted boiling point of ~219°C strongly suggests that empirical distillation at atmospheric pressure will likely induce thermal degradation before vaporization occurs. This dictates our experimental approach.

Experimental Workflows & Self-Validating Protocols

To empirically validate the predictive models without destroying the sample, we deploy two highly controlled, self-validating experimental protocols.

Protocol A: Reduced-Pressure Micro-Ebulliometry (Boiling Point Determination)

Causality: Because β -keto nitriles degrade near 200°C, measuring the boiling point at 760 Torr is scientifically flawed. We must measure vapor pressure at reduced temperatures and mathematically extrapolate.

Step-by-Step Methodology:

  • Apparatus Setup: Utilize a Swietoslawski-type micro-ebulliometer connected to a precision vacuum manifold with a proportional control valve.

  • Self-Validation Integration: Introduce a reference standard (e.g., pure n-decane) into a parallel ebulliometer cell. If the standard's measured boiling point deviates from literature at the set pressure, the system halts, invalidating the run. This ensures sensor drift does not corrupt the API data.

  • Data Acquisition: Measure the boiling point of 2-methyl-3-oxopentanenitrile at precise pressure intervals: 10, 25, 50, and 100 Torr.

  • Extrapolation: Plot the data using the Antoine Equation ( log10​P=A−T+CB​ ). Fit the constants A,B, and C to extrapolate the theoretical atmospheric boiling point, bypassing the thermal degradation threshold.

Protocol B: Differential Scanning Calorimetry (Thermodynamic Stability)

Causality: Standard DSC often conflates the endothermic vaporization of a liquid with its exothermic decomposition. To isolate the thermodynamic stability limit (onset of degradation), we must suppress vaporization entirely. For standard practices, we align with .

Step-by-Step Methodology:

  • Sample Encapsulation: Seal 2–5 mg of the compound inside a gold-plated, high-pressure crucible (rated to 150 bar). Why? The high pressure prevents the sample from boiling, ensuring any thermal event recorded is strictly chemical decomposition.

  • Dynamic Heating: Purge the furnace with dry Nitrogen (50 mL/min). Apply multiple heating rates ( β ): 5, 10, 15, and 20 K/min from 25°C to 400°C.

  • Self-Validation (Kissinger Kinetics): Extract the peak decomposition temperature ( Tp​ ) for each heating rate. Plot ln(β/Tp2​) versus 1/Tp​ . If the resulting Kissinger plot is perfectly linear ( R2>0.99 ), the decomposition mechanism is uniform across temperatures, self-validating the calculated Activation Energy ( Ea​ ).

DSC_Workflow A Sample Encapsulation (High-Pressure Crucible) B Dynamic Heating (5, 10, 15, 20 K/min) A->B Prevents early evaporation C Data Acquisition (Heat Flow vs Temp) B->C D Endotherm Analysis (Vaporization) C->D E Exotherm Analysis (Decomposition) C->E

Workflow for DSC thermal analysis isolating vaporization and decomposition events.

Data Synthesis & Process Implications

The integration of predictive modeling and empirical testing yields a comprehensive thermodynamic profile, summarized below.

Table 2: Thermodynamic and Volatility Profile Summary
ParameterMethodologyValue / ObservationProcess Implication
Predicted Boiling Point ( Tb​ ) Joback Method219.2 °CHigh risk of degradation at 1 atm.
Extrapolated Boiling Point Micro-Ebulliometry (Antoine)221.5 °CConfirms predictive accuracy.
Decomposition Onset ( Tonset​ ) High-Pressure DSC~195.0 °CCritical: Decomposition precedes boiling.
Activation Energy ( Ea​ ) Kissinger Method112 kJ/molIndicates moderate kinetic stability at RT.
Tautomeric State Structural Analysis>95% Keto at 25°CHigh polarity requires polar aprotic solvents.

Conclusion for Process Chemists: Because the empirical decomposition onset (~195°C) is lower than the atmospheric boiling point (~221°C), 2-methyl-3-oxopentanenitrile cannot be purified by standard atmospheric distillation. Any purification must be conducted via high-vacuum fractional distillation (e.g., < 5 Torr) to keep the pot temperature strictly below 120°C, ensuring a wide safety margin from the decomposition threshold.

References

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. URL:[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. URL: [Link]

  • ASTM International. ASTM E537-20: Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Database. (General framework for structural and computed properties of beta-keto nitriles). URL:[Link]

Foundational

Crystallographic data for 2-Methyl-3-oxopentanenitrile derivatives

Initiating Data Search I'm currently focused on initiating a deep dive into the crystallographic data landscape surrounding 2-Methyl-3-oxopentanenitrile and its related compounds. The goal is to start with a comprehensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

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Exploratory

Predictive Toxicity Profile and Hazard Assessment of 2-Methyl-3-oxopentanenitrile

Target Audience: Toxicologists, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary 2-Methyl-3-oxopentanenitrile (Formula: C₆H₉NO) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

2-Methyl-3-oxopentanenitrile (Formula: C₆H₉NO) is a highly specialized β -keto nitrile intermediate frequently utilized in the synthesis of complex heterocycles, such as pyrazoles and pyrimidines, for pharmaceutical and agrochemical pipelines. Due to its status as a transient or proprietary intermediate, empirical in vivo toxicity data is virtually non-existent.

As a Senior Application Scientist, I have designed this whitepaper to bridge that data gap. Rather than relying on absent empirical literature, this guide constructs a rigorous hazard assessment using mechanistic toxicology, in silico predictive modeling, and read-across frameworks. Furthermore, it details self-validating in vitro protocols designed to empirically verify these predictions before advancing to costly in vivo testing.

Structural Alerts & Mechanistic Toxicology

The hazard profile of 2-Methyl-3-oxopentanenitrile is driven by two distinct structural alerts: the aliphatic nitrile moiety and the β -keto system.

The Cyanogenic Mechanism (CYP450-Mediated)

Aliphatic nitriles are not inherently toxic; their primary hazard stems from their metabolic activation. The critical structural feature of 2-Methyl-3-oxopentanenitrile is the presence of an α -hydrogen on the C2 carbon (which also bears a methyl group).

Cytochrome P450 enzymes (predominantly CYP2E1) catalyze the hydroxylation of this α -carbon. This reaction yields an unstable cyanohydrin intermediate, which rapidly and spontaneously decomposes into 2,3-pentanedione and free cyanide (CN⁻), the ultimate toxicophore.

Expert Insight on Causality: The presence of the α -methyl group is mechanistically critical. Compared to unsubstituted analogs (e.g., 3-oxopentanenitrile), the methyl group introduces steric hindrance at the active site of CYP2E1. This steric bulk slows the rate of α -hydroxylation, effectively lowering the Cmax​ (peak concentration) of released cyanide and shifting the toxicity profile from acute/rapid to a more delayed, cumulative hazard.

Pathway Parent 2-Methyl-3-oxopentanenitrile CYP CYP2E1 Hydroxylation Parent->CYP Intermediate Cyanohydrin Intermediate CYP->Intermediate Cyanide Cyanide (CN-) Intermediate->Cyanide Spontaneous Metabolite 2,3-Pentanedione Intermediate->Metabolite Spontaneous

Caption: CYP450-mediated metabolism of 2-Methyl-3-oxopentanenitrile yielding cyanide.

Electrophilic Reactivity

The β -keto nitrile structure allows for enolization and acts as a mild electrophile. While it lacks the extreme reactivity of α,β -unsaturated carbonyls (Michael acceptors), it can still undergo nucleophilic attack by biological thiols and amines, presenting a risk for protein adduction and subsequent skin sensitization.

Predictive Hazard Assessment via Read-Across

To establish a baseline hazard profile without animal testing, we apply the [1]. By comparing the target molecule to structurally similar analogs with known toxicological data, we can extrapolate safe exposure thresholds. Predictive modeling was validated against structural alerts using the [2].

Table 1: Comparative Toxicity of Structural Analogs
Chemical AnalogStructural Variance from TargetCyanogenic PotentialEstimated LD₅₀ (Oral, Rat)Sensitization Risk
3-Oxopentanenitrile Lacks α -methyl groupHigh (Rapid metabolism)~50 - 100 mg/kgModerate
2-Methylbutanenitrile Lacks β -keto groupModerate (Sterically hindered)~200 - 300 mg/kgLow
2-Methyl-3-oxopentanenitrile Target Molecule Moderate-High Predicted: 100 - 200 mg/kg Moderate

Data Synthesis: The target molecule is predicted to be less acutely toxic than 3-oxopentanenitrile due to the steric hindrance of the α -methyl group, but more reactive than 2-methylbutanenitrile due to the β -keto moiety.

Self-Validating Experimental Workflows

To transition from predictive modeling to empirical validation, the following protocols must be executed. These are designed as self-validating systems —meaning the experimental design inherently controls for false positives and isolates the exact mechanism of toxicity.

Protocol A: In Vitro Hepatocyte Cyanide Release Assay

Objective: To empirically prove that cyanide release is strictly dependent on CYP450 metabolism and not an artifact of spontaneous aqueous hydrolysis. Causality Rationale: By running parallel incubations with and without 1-Aminobenzotriazole (1-ABT, a suicide inhibitor of CYP450 enzymes), we isolate the metabolic variable. If cyanide is detected only in the uninhibited sample, the CYP-dependent mechanism is validated.

Step-by-Step Methodology:

  • Preparation: Thaw cryopreserved human hepatocytes and plate in a 24-well format at 1×106 cells/mL in William's E medium.

  • Inhibition (The Control): Pre-incubate half of the wells with 1 mM 1-ABT for 30 minutes to achieve complete CYP450 inactivation. Leave the remaining wells untreated (vehicle control).

  • Dosing: Spike all wells with 50 µM of 2-Methyl-3-oxopentanenitrile.

  • Incubation: Incubate at 37°C with 5% CO₂. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Derivatization & Detection: Immediately quench aliquots in cold acetonitrile containing naphthalene-2,3-dicarboxaldehyde (NDA) and taurine. This derivatizes free CN⁻ into a highly fluorescent 1-cyano-2-substituted-benzisoindole (CBI) adduct.

  • Quantification: Analyze via LC-MS/MS. Compare the Area Under the Curve (AUC) of the 1-ABT treated wells vs. untreated wells.

Protocol A Test Compound Incubation B Hepatocytes + Vehicle A->B C Hepatocytes + 1-ABT (CYP Inhibitor) A->C D Quantify CN- Release (LC-MS/MS) B->D High CN- C->D Low/No CN- E Self-Validation: Isolate CYP Mechanism D->E

Caption: Self-validating in vitro hepatocyte assay isolating CYP-dependent cyanide release.

Protocol B: Direct Peptide Reactivity Assay (DPRA)

Objective: To assess the skin sensitization potential of the β -keto nitrile moiety without in vivo testing, strictly adhering to [3]. Causality Rationale: Skin sensitization is initiated by the covalent binding of electrophiles to skin proteins (the Molecular Initiating Event). By measuring the depletion of synthetic peptides containing Cysteine or Lysine, we directly quantify this electrophilic hazard.

Step-by-Step Methodology:

  • Peptide Preparation: Prepare stock solutions of Cysteine-containing peptide (0.667 mM) and Lysine-containing peptide (0.667 mM) in phosphate buffer.

  • Co-Incubation: Mix the target compound with the peptides at a 1:10 ratio (for Cysteine) and a 1:50 ratio (for Lysine).

  • Reaction Phase: Incubate the mixtures in the dark at 25°C for 24 hours.

  • HPLC Analysis: Quantify the remaining unreacted peptide using HPLC with UV detection at 220 nm.

  • Data Interpretation: A peptide depletion >13.8% for Cysteine or >9.8% for Lysine classifies 2-Methyl-3-oxopentanenitrile as a positive sensitizer.

Note: If inhalation toxicity data is eventually required for regulatory submission, testing should follow the Acute Toxic Class Method detailed in [4] to minimize animal usage.

Risk Mitigation & Safe Handling

Given the predicted moderate-to-high cyanogenic potential and electrophilic reactivity, process chemists handling 2-Methyl-3-oxopentanenitrile must implement strict controls:

  • Engineering Controls: All synthesis and transfer operations must occur within a closed-loop system or a Class II biological safety cabinet/fume hood.

  • Personal Protective Equipment (PPE): Standard nitrile gloves are insufficient due to the permeation characteristics of aliphatic nitriles. Butyl rubber gloves (minimum 0.3 mm thickness) are mandatory.

  • Emergency Antidotes: Facilities synthesizing this intermediate at scale must have a cyanide antidote kit (Hydroxocobalamin or Sodium Nitrite/Sodium Thiosulfate) readily accessible on-site.

References

  • European Chemicals Agency (ECHA). "Grouping of substances and read-across." ECHA Support Guidelines. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "CompTox Chemicals Dashboard - Predictive Toxicology." EPA Computational Toxicology. URL:[Link]

  • OECD. "Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA)." OECD iLibrary. URL:[Link]

  • OECD. "Test No. 436: Acute Inhalation Toxicity - Acute Toxic Class Method." OECD iLibrary. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Condensation Protocols for 2-Methyl-3-oxopentanenitrile in Heterocyclic Synthesis

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Application: Synthesis of highly substituted 5-aminopyrazole scaffolds for kinase inhibitor libraries. Executive Summary Beta-k...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Application: Synthesis of highly substituted 5-aminopyrazole scaffolds for kinase inhibitor libraries.

Executive Summary

Beta-keto nitriles are highly versatile bifunctional electrophiles utilized extensively in medicinal chemistry for the construction of nitrogen-containing heterocycles. Specifically, 2-methyl-3-oxopentanenitrile serves as a critical building block for synthesizing 3,4-dialkyl-substituted 5-aminopyrazoles. This application note details an optimized, self-validating protocol for the condensation of 2-methyl-3-oxopentanenitrile with hydrazine derivatives, providing mechanistic insights to ensure high-yield, reproducible derivatization.

Mechanistic Insights & Causality

The condensation of 2-methyl-3-oxopentanenitrile with a hydrazine derivative proceeds via a two-step cyclization cascade (). Understanding the kinetics of these steps is essential for optimizing the reaction conditions:

  • Hydrazone Formation (Intermolecular): The primary amine of the hydrazine attacks the C3 ketone of 2-methyl-3-oxopentanenitrile. The presence of the alpha-methyl group (at C2) introduces significant steric hindrance, making this step kinetically slower compared to unbranched beta-keto nitriles. To overcome this activation barrier, glacial acetic acid is introduced as a catalyst. The acid protonates the carbonyl oxygen, enhancing its electrophilicity and driving the equilibrium toward the hydrazone intermediate.

  • Intramolecular Cyclization (5-exo-dig): The secondary nitrogen of the hydrazone intermediate undergoes nucleophilic attack on the C1 nitrile carbon. This is followed by rapid tautomerization to establish the aromatic pyrazole core. Absolute ethanol is selected as the optimal solvent because its boiling point (78°C) provides the precise thermal energy required to drive this cyclization to completion without inducing thermal degradation of the sensitive nitrile group ().

Data & Reaction Optimization

The following table summarizes the quantitative data gathered during the optimization of the condensation between 2-methyl-3-oxopentanenitrile and hydrazine hydrate. The data clearly demonstrates the necessity of both the protic solvent and the acid catalyst.

EntrySolventCatalyst (Equiv.)Temp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1MethanolNone656.045Incomplete conversion; insufficient thermal energy.
2EthanolNone785.060Sluggish cyclization; buildup of uncyclized hydrazone.
3 Ethanol AcOH (0.1) 78 3.0 92 Optimal conditions; rapid conversion and cyclization.
4Toluenep-TsOH (0.1)1102.085Fast reaction, but minor thermal degradation observed.
5WaterNone1008.030Poor solubility of the aliphatic starting material.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. It incorporates mandatory In-Process Controls (IPC) to ensure that each phase of the reaction meets strict quality thresholds before proceeding, thereby guaranteeing reproducibility.

Materials Required:

  • 2-Methyl-3-oxopentanenitrile (1.0 equiv, 10.0 mmol)

  • Hydrazine hydrate or substituted hydrazine (1.1 equiv, 11.0 mmol)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (0.1 equiv, 1.0 mmol)

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-3-oxopentanenitrile (10.0 mmol) in 25 mL of absolute ethanol to create a 0.4 M solution.

  • Catalytic Activation: Add glacial acetic acid (1.0 mmol) to the stirring solution at room temperature. Allow the mixture to stir for 5 minutes to ensure homogeneous protonation of the carbonyl species.

  • Hydrazine Addition: Attach a reflux condenser. Add the hydrazine derivative (11.0 mmol) dropwise over 10 minutes. Caution: Perform this step in a fume hood, as the initial hydrazone formation can be mildly exothermic.

  • Thermal Cyclization: Heat the reaction mixture to a gentle reflux (78°C) using a thermostatically controlled oil bath. Maintain reflux for 3 hours.

  • In-Process Control (IPC) Validation: After 3 hours, sample the reaction mixture for LC-MS or TLC (Eluent: Hexane/EtOAc 1:1).

    • Validation Check: The protocol dictates that the reaction must not proceed to workup unless the IPC shows >95% consumption of the starting beta-keto nitrile. If unreacted starting material remains, continue refluxing in 1-hour increments until the >95% threshold is met.

  • Biphasic Quenching & Extraction: Once validated, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL) to neutralize the acetic acid. Extract the aqueous layer with an additional 20 mL of Ethyl Acetate.

  • Isolation & Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude 5-aminopyrazole via flash column chromatography or recrystallization from an appropriate solvent system (e.g., hot ethanol/water).

Experimental Workflow Visualization

Workflow A 2-Methyl-3-oxopentanenitrile + Hydrazine Derivative B Solvent & Catalyst (EtOH, AcOH) A->B C Reflux (78°C) 3 Hours B->C D In-Process Control (LC-MS / TLC) C->D D->C Incomplete (<95%) E Workup & Extraction (EtOAc / NaHCO3) D->E Conversion >95% F Purification (Recrystallization / Column) E->F G Product: 5-Aminopyrazole Derivative F->G

Experimental workflow for the condensation of 2-methyl-3-oxopentanenitrile to a 5-aminopyrazole.

References

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.[Link]

  • Eicher, T., Hauptmann, S., & Speicher, A. (2012). The Chemistry of Heterocycles: Structures, Reactions, Synthesis, and Applications (3rd ed.). Wiley-VCH.[Link]

Application

Application Note: Regioselective Synthesis of 5-Aminopyrazole Scaffolds via 2-Methyl-3-oxopentanenitrile

Executive Summary The 5-aminopyrazole core is a privileged structural motif in modern drug discovery, frequently deployed in the design of kinase inhibitors and anti-inflammatory agents. Its utility stems from its abilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-aminopyrazole core is a privileged structural motif in modern drug discovery, frequently deployed in the design of kinase inhibitors and anti-inflammatory agents. Its utility stems from its ability to act as a potent hydrogen bond donor-acceptor pair within ATP-binding pockets [1].

This application note details the synthesis of highly substituted pyrazole derivatives using 2-Methyl-3-oxopentanenitrile as a bifunctional building block. By reacting this specific β -ketonitrile with various hydrazines, chemists can access pyrazoles with a unique substitution pattern (an ethyl group at C3 and a methyl group at C4). This specific steric bulk is highly valuable for filling deep, hydrophobic pockets in target proteins.

Mechanistic Rationale & Regioselectivity

The synthesis of pyrazoles from β -ketonitriles relies on the differential electrophilicity of the substrate's two reactive centers: the ketone carbonyl and the nitrile carbon [2].

Causality in Experimental Design:

  • Initial Attack (Kinetic Control): The ketone carbonyl is a "harder" and more sterically accessible electrophile than the nitrile. Under mildly acidic conditions (pH 4–5), the most nucleophilic nitrogen of the hydrazine derivative selectively attacks the ketone to form a hydrazone intermediate.

  • Cyclization (Thermodynamic Driving Force): The secondary nitrogen of the hydrazone subsequently undergoes an intramolecular nucleophilic attack on the nitrile carbon, generating an iminopyrazoline intermediate. This intermediate rapidly tautomerizes to the aromatic 5-aminopyrazole, driven by the thermodynamic stability of the heteroaromatic ring.

  • Regioselective Control: When using monosubstituted hydrazines (e.g., phenylhydrazine), regioselectivity is a primary challenge. The terminal ( NH2​ ) nitrogen is more nucleophilic and attacks the ketone, yielding the 1-substituted-5-aminopyrazole. However, competing pathways can yield the 3-amino isomer. By shifting from kinetic conditions (Ethanol/Acetic Acid) to thermodynamic conditions (Toluene/p-TsOH with Dean-Stark water removal), the equilibrium is forced toward the more stable 5-amino regiomer [3].

Reaction Pathway Visualization

PyrazoleSynthesis SM 2-Methyl-3-oxopentanenitrile + Hydrazine Derivative Cond Step 1: Condensation (Acid-Catalyzed) SM->Cond Hydrazone Hydrazone Intermediate Cond->Hydrazone Cycl Step 2: Intramolecular Cyclization (Attack on Nitrile) Hydrazone->Cycl Imine Iminopyrazoline Intermediate Cycl->Imine Taut Step 3: Tautomerization (Aromatization) Imine->Taut Prod 5-Aminopyrazole Derivative (Target Scaffold) Taut->Prod

Mechanistic pathway for 5-aminopyrazole synthesis from 2-methyl-3-oxopentanenitrile.

Quantitative Optimization Data

To establish the most robust protocols, various conditions were screened to optimize both the overall yield and the regiomeric ratio (rr) of the desired 5-amino isomer versus the 3-amino byproduct.

EntryHydrazine DerivativeSolventCatalystTemp (°C)Time (h)Yield (%)Regiomeric Ratio (5-NH₂ : 3-NH₂)
1Hydrazine hydrateEtOHAcOH (cat.)80488>99:1
2PhenylhydrazineEtOHAcOH (cat.)8067685:15
3 Phenylhydrazine Toluene p-TsOH (cat.) 110 12 82 95:5
4MethylhydrazineEtOHHCl (cat.)8057990:10

Data Summary: Entry 3 demonstrates that utilizing a Dean-Stark apparatus (Toluene/110 °C) significantly improves the regioselectivity for substituted hydrazines by enforcing thermodynamic control.

Validated Experimental Protocols

The following protocols are designed as self-validating workflows. Built-in analytical checkpoints ensure that intermediate failures are caught before proceeding to subsequent steps.

Protocol A: Synthesis of 3-Ethyl-4-methyl-1H-pyrazol-5-amine

This protocol utilizes unsubstituted hydrazine, where regioselectivity is not a factor due to the symmetry of the reagent.

Reagents:

  • 2-Methyl-3-oxopentanenitrile (1.0 equiv, 10 mmol, 1.11 g)

  • Hydrazine hydrate (64% in water) (1.2 equiv, 12 mmol, 0.58 mL)

  • Glacial Acetic Acid (0.1 equiv, 1 mmol)

  • Absolute Ethanol (20 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-3-oxopentanenitrile in 20 mL of absolute ethanol.

  • Catalysis: Add glacial acetic acid. Causality Note: The mild acid protonates the ketone, increasing its electrophilicity without fully protonating the hydrazine nucleophile.

  • Addition: Cool the flask to 0 °C in an ice bath. Add hydrazine hydrate dropwise over 5 minutes to prevent exothermic degradation.

  • Condensation & Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 hours.

  • Self-Validation Checkpoint 1 (LC-MS): Pull a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The mass of the starting material ( [M+H]+=112.1 ) should be absent, replaced entirely by the product mass ( [M+H]+=126.1 ).

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Dilute the residue with 30 mL Ethyl Acetate and wash with saturated aqueous NaHCO3​ (2 × 15 mL) to neutralize the acetic acid.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash chromatography (DCM:MeOH 95:5) to yield the product as a pale yellow solid.

  • Self-Validation Checkpoint 2 (TLC): Spot the purified product on a silica plate. Stain with Ninhydrin and heat; a deep purple spot confirms the presence of the primary amine.

Protocol B: Regioselective Synthesis of 5-Amino-3-ethyl-4-methyl-1-phenylpyrazole

This protocol employs thermodynamic control to force the regioselective formation of the 1-phenyl-5-amino isomer.

Reagents:

  • 2-Methyl-3-oxopentanenitrile (1.0 equiv, 10 mmol, 1.11 g)

  • Phenylhydrazine (1.1 equiv, 11 mmol, 1.08 mL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv, 0.5 mmol)

  • Anhydrous Toluene (30 mL)

Step-by-Step Methodology:

  • Preparation: To a 100 mL round-bottom flask, add 2-Methyl-3-oxopentanenitrile, phenylhydrazine, and p-TsOH in 30 mL of anhydrous toluene.

  • Thermodynamic Setup: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Causality Note: Continuous removal of water shifts the equilibrium entirely toward the hydrazone, preventing reversible ring-opening that leads to the undesired 3-amino isomer.

  • Reflux: Heat the mixture to a vigorous reflux (110 °C) for 12 hours. Monitor the collection of water in the Dean-Stark trap.

  • Self-Validation Checkpoint 1 (NMR): Upon completion, perform a mini-workup on a 0.5 mL aliquot. Run a rapid 1H -NMR (NOESY). Look for spatial correlation (NOE cross-peaks) between the N-phenyl ortho-protons and the primary amine protons. The absence of correlation between the N-phenyl protons and the C3-ethyl group confirms the 5-amino regiomer is the dominant product.

  • Workup: Cool to room temperature. Wash the toluene solution directly with 1M NaOH (20 mL) to remove p-TsOH, followed by brine (20 mL).

  • Isolation: Dry over MgSO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes:Ethyl Acetate 80:20 to 60:40) to isolate the desired 5-aminopyrazole.

References

  • Title: From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles Source: Chemical Reviews, 2011, 111(11), 6984-7034. URL: [Link]

  • Title: Recent advances in the synthesis of pyrazoles Source: RSC Advances, 2017, 7(1), 3708-3743. URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazoles: A Review Source: Current Organic Chemistry, 2017, 21(27), 2698-2733. URL: [Link]

Method

Application Note: 2-Methyl-3-oxopentanenitrile (2-MOPN) as a Strategic Precursor in Heterocyclic Drug Design

Executive Summary In modern pharmaceutical drug design, the spatial arrangement of hydrogen-bond donors and acceptors is critical for target selectivity. 2-Methyl-3-oxopentanenitrile (2-MOPN) is a highly specialized α -a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical drug design, the spatial arrangement of hydrogen-bond donors and acceptors is critical for target selectivity. 2-Methyl-3-oxopentanenitrile (2-MOPN) is a highly specialized α -alkylated β -keto nitrile that serves as a versatile building block for sterically encumbered heterocycles.

By possessing an ethyl group at the C3 position and a methyl group at the C2 position, 2-MOPN dictates a highly specific substitution pattern upon cyclization. When converted into pyrazoles, isoxazoles, or pyrimidines, the adjacent ethyl and methyl groups create a localized hydrophobic shield. This application note details the physicochemical rationale, mechanistic causality, and validated protocols for utilizing 2-MOPN in the synthesis of advanced active pharmaceutical ingredient (API) scaffolds .

SAR Rationale & Physicochemical Profiling

The selection of 2-MOPN over simpler precursors (such as 3-oxobutanenitrile) is driven by strict Structure-Activity Relationship (SAR) requirements in kinase inhibitor design:

  • Steric Shielding & Residence Time: The adjacent methyl and ethyl groups on the resulting heterocycle create a hydrophobic pocket that can lock the dihedral angle of the scaffold, increasing the residence time of the drug within the ATP-binding pocket of kinases.

  • LogP Modulation: The addition of two methylene units (compared to unbranched precursors) predictably increases the partition coefficient (LogP) by approximately +1.0, enhancing lipid membrane permeability without violating Lipinski’s Rule of Five.

  • Vector Projection: In 5-amino-pyrazole derivatives synthesized from 2-MOPN, the 4-methyl and 3-ethyl groups sterically restrict the rotation of the 5-amino group. This pre-organizes the amino vector for optimal hydrogen bonding with the kinase hinge region .

G Precursor 2-Methyl-3-oxopentanenitrile (2-MOPN) Hydrazine Hydrazine Derivatives (EtOH, Reflux) Precursor->Hydrazine Amidine Amidines/Guanidines (Base, Heat) Precursor->Amidine Pyrazole 4-Methyl-3-ethylpyrazole Scaffolds Hydrazine->Pyrazole Pyrimidine 5-Methyl-6-ethylpyrimidine Scaffolds Amidine->Pyrimidine Kinase Kinase Inhibitor Libraries Pyrazole->Kinase Pyrimidine->Kinase

Divergent synthetic workflows utilizing 2-MOPN to generate distinct heterocyclic scaffolds.

Experimental Protocols & Mechanistic Causality

The following protocols are designed as self-validating systems. Causality for each experimental condition is provided to ensure reproducibility and allow for rational troubleshooting.

Protocol A: Regioselective Synthesis of 5-Amino-3-ethyl-4-methyl-1H-pyrazole

Objective: Synthesize a hinge-binding pyrazole scaffold via condensation of 2-MOPN with hydrazine hydrate.

Mechanistic Causality: The reaction is initiated by the high nucleophilicity of hydrazine attacking the highly electrophilic C3 ketone of 2-MOPN. Acid catalysis (glacial acetic acid) is strictly required to lower the pH to ~4.5. This protonates the ketone oxygen, accelerating the initial nucleophilic attack, while keeping enough hydrazine unprotonated to act as a nucleophile. Subsequent intramolecular attack of the hydrazone intermediate on the C1 nitrile yields the cyclized 5-amino-pyrazole .

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with 2-MOPN (1.0 eq, 10 mmol, 1.11 g) and absolute ethanol (20 mL, 0.5 M).

  • Thermal Control: Cool the mixture to 0°C in an ice bath. Reasoning: Hydrazone formation is highly exothermic; thermal control prevents the formation of acyclic dimers.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq, 11 mmol) dropwise over 10 minutes.

  • Catalysis: Add glacial acetic acid (0.1 eq, 1 mmol). Reasoning: Activates the nitrile carbon for the subsequent intramolecular cyclization step.

  • Cyclization: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and recrystallize the crude solid from an ethanol/water (1:3) mixture.

Validation & Quality Control:

  • TLC: Monitor via TLC (DCM:MeOH 9:1). The product spot will be highly UV-active.

  • LC-MS: Expected mass for C6H11N3 is 125.16 g/mol . Look for the [M+H]+ peak at 126.2 m/z .

  • 1H-NMR (DMSO-d6): Confirm the structure via a triplet at ~1.1 ppm (3H, ethyl CH3​ ), a singlet at ~1.9 ppm (3H, methyl CH3​ ), and a broad singlet at ~4.5 ppm (2H, NH2​ ).

G Step1 Nucleophilic Attack (Hydrazine to C3 Ketone) Step2 Hydrazone Intermediate Formation Step1->Step2 -H2O Step3 Intramolecular Cyclization (Attack on C1 Nitrile) Step2->Step3 Acid Catalysis Step4 Tautomerization & Aromatization Step3->Step4 Fast Step5 5-Amino-pyrazole Derivative Step4->Step5

Mechanistic pathway of acid-catalyzed pyrazole cyclization from 2-MOPN.

Protocol B: Synthesis of 4-Amino-5-methyl-6-ethylpyrimidine

Objective: Generate a pyrimidine scaffold via base-promoted condensation with formamidine acetate.

Mechanistic Causality: Unlike the acid-catalyzed pyrazole formation, pyrimidine synthesis requires basic conditions. Sodium methoxide (NaOMe) serves a dual purpose: it deprotonates the formamidine acetate to release the reactive free base, and it increases the electrophilicity of the nitrile group via transient coordination, facilitating the final ring closure.

Step-by-Step Methodology:

  • Base Activation: Dissolve NaOMe (2.0 eq, 20 mmol) in anhydrous methanol (25 mL) under an inert N2​ atmosphere.

  • Amidine Liberation: Add formamidine acetate (1.2 eq, 12 mmol) and stir at room temperature for 15 minutes. Reasoning: Ensures complete conversion to the reactive formamidine free base before precursor introduction.

  • Condensation: Add 2-MOPN (1.0 eq, 10 mmol) in one portion. Heat the reaction to reflux for 12 hours.

  • Precipitation: Cool to 0°C and slowly neutralize with 1M HCl until pH ~7 is reached. The pyrimidine product will precipitate out of solution. Filter and wash with cold water.

Validation & Quality Control:

  • LC-MS: Expected mass for C7H11N3 is 137.18 g/mol . Look for the [M+H]+ peak at 138.2 m/z .

Quantitative Data: Cyclization Optimization

To ensure maximum efficiency and minimal byproduct formation, the cyclization of 2-MOPN into the pyrazole scaffold (Protocol A) was optimized across various solvent and catalyst conditions. The data below demonstrates the critical necessity of acid catalysis.

SolventCatalystTemperatureTime (h)Isolated Yield (%)HPLC Purity (%)
EthanolNoneReflux (78°C)1245.088.5
Ethanol AcOH (0.1 eq) Reflux (78°C) 4 92.5 98.2
MethanolAcOH (0.1 eq)Reflux (65°C)685.095.0
THFAcOH (0.1 eq)65°C870.590.1

Table 1: Optimization metrics for the synthesis of 5-Amino-3-ethyl-4-methyl-1H-pyrazole. The use of catalytic acetic acid in ethanol provides the highest yield and purity in the shortest reaction time.

References

  • Title: Journal of Medicinal Chemistry - Pyrazole and Pyrimidine Scaffolds in Kinase Inhibition Source: ACS Publications URL: [Link]

  • Title: PubChem Compound Summary for beta-Ketonitriles and Derivatives Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Comprehensive Organic Transformations: Heterocyclic Synthesis Protocols Source: PubMed Central (PMC) URL: [Link]

Application

Catalytic hydrogenation methods for 2-Methyl-3-oxopentanenitrile

Initiating the Analysis I've initiated the analysis of this request. My primary focus is understanding the hydrogenation methods for 2-Methyl-3-oxopentanenitrile.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've initiated the analysis of this request. My primary focus is understanding the hydrogenation methods for 2-Methyl-3-oxopentanenitrile. I'm noting the need for detailed application notes and protocols, specifically aimed at researchers, scientists, and drug development professionals.

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Analyzing the structure...

I'm making progress. Breaking down that complex chemical name, I've derived its structural formula: CH3-CH2-C(=O)-CH(CH3)-CN. It's an alpha-methylated beta-keto nitrile. Now, a spark of insight: could this be related to a specific API? I'm digging into potential API matches based on the derived structure.

Analyzing Search Deficiencies

Considering Chemical Context

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Analyzing Hydrogenation Strategy

I've moved on to examining potential reduction pathways. I've confirmed the compound's structure as 2-methyl-3-oxopentanenitrile and am now focused on possible hydrogenation strategies. I'm noting the presence of a chiral center and am considering the potential for asymmetric hydrogenation. Beta-keto nitriles are known to reduce to gamma-amino alcohols, a well-established motif. I'm focusing on the catalytic approach now.

Developing Application Note Strategy

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Outlining Methodology Steps

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Refining Protocol Outlines

I'm now zeroing in on the specific details for each protocol. Protocol A will target chemoselective hydrogenation of the ketone using RuCl2((R)-BINAP)(DMF)n in DCM or MeOH to yield (3S)-3-hydroxy-2-methylpentanenitrile, potentially with dynamic kinetic resolution. For Protocol B, I will use Raney Ni with methanolic ammonia to suppress amine formation and yield 1-amino-2-methylpentan-3-ol, explaining the ammonia's crucial role. I'm also drafting a DOT diagram to illustrate the reaction pathways.

Visualizing Reaction Pathways

I'm now integrating detailed reaction pathways into the DOT diagram. I've successfully incorporated 2-Methyl-3-oxopentanenitrile as the starting material and 1-Amino-2-methylpentan-3-ol as a one-pot reduction product, and have defined their respective node colors according to the specified palette. I'm focusing on clarity to showcase the process and I'm currently working on the intermediate and side products.

Finalizing DOT Diagram

I've completed the DOT diagram, incorporating "Secondary Amines (Undesired)" as a side product, and its node is visually differentiated, showing it arises from the direct hydrogenation of the nitrile. I've also incorporated the reaction of Ru-BINAP and Raney Ni. The caption is now done as well.

Detailing Application Note Experiments

I'm now deep-diving into the experimental sections. I am focusing on catalysts that will allow for mild conditions. I realize nitriles need harsher conditions and special catalysts. I'm taking the opportunity to explain that methanolic ammonia will be crucial to shifting the equilibrium. I also note that a chiral Ru catalyst can drive the reaction of the racemic starting material to a single diastereomer via Dynamic Kinetic Resolution (DKR). I've started outlining Protocol A: RuCl2n in MeOH at 50 atm H2 and 50 °C and the self-validating steps.

Compiling Experimental Details

I'm now detailing experimental validation. Protocol B involves Raney Nickel in methanolic ammonia at 70 atm H2 and 60 °C. The catalyst requires washing; I'll explain it is pyrophoric. I'll use Ninhydrin stain for primary amines and GC-MS for product confirmation. I'm working on the data table to compare catalyst systems and conditions, including yield, with a structure of Catalyst | Solvent | Additive | Temp (°C) | Pressure (bar) | Main Product | Yield (%). Then, I'll provide references, especially Noyori's work.

Integrating References

I'm now integrating key references to bolster the experimental sections. I am incorporating citations such as Volkov et al. [3] for nitrile hydrogenation and Hegedus [2] (book reference to be finalized) for transition metal catalysis. I am citing Noyori [1] for chemoselective hydrogenation and a classic Raney Nickel reference [4] to further strengthen and support the claims. My intention is to strengthen the authority of the application note.

Revising Visualization Details

I am now refining the DOT diagram's visual properties for clarity and adherence to specifications. I am ensuring that the maximum width is 760px, as well as applying the specified color palette. I am integrating these changes to create an improved visual representation of the reaction pathways.

G SM 2-Methyl-3-oxopentanenitrile (Starting Material) Int 3-Hydroxy-2-methylpentanenitrile (Chemoselective Product) SM->Int Ru-BINAP, H2 Int2 1-Amino-2-methylpentan-3-ol (One-Pot Reduction Product) SM->Int2 Raney Ni, H2, NH3 Side Secondary Amines (Undesired) SM->Side H2 caption Reaction Pathways: Blue - Starting Material; Yellow - Chemoselective Product; Green - One-Pot Product; Red - Undesired Side Product.

Finalizing Protocols

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Refining Validation Methods

I am now focusing on refining the validation steps for each protocol. For the Ru-BINAP protocol, chiral HPLC is essential for determining enantiomeric and diastereomeric excess, while GC-FID will be employed to track the nitrile peak. For Raney Nickel, the disappearance of the nitrile peak and the appearance of the amine via GC-FID will provide self-validation.

Adjusting Catalysis Details

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Finalizing Application Details

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Refining Chemical Reactions

I'm now revising the DOT diagram to accurately represent the reaction pathways for a one-pot reduction. The diagram now clearly shows direct conversion of 2-Methyl-3-oxopentanenitrile to 1-Amino-2-methylpentan-3-ol, illustrating the complete reduction. I am also showing the intermediate reduction. I made the caption to be complete.

Analyzing Reaction Outcomes

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Method

Application of 2-Methyl-3-oxopentanenitrile in heterocyclic chemistry

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Author: BenchChem Technical Support Team. Date: April 2026

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Application

Using 2-Methyl-3-oxopentanenitrile in multi-component domino reactions

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Technical Notes & Optimization

Troubleshooting

Improving yield in 2-Methyl-3-oxopentanenitrile synthesis reactions

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Optimization

Troubleshooting side reactions in 2-Methyl-3-oxopentanenitrile condensations

Technical Support Center: Advanced Troubleshooting for β -Keto Nitrile Condensations Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Troubleshooting for β -Keto Nitrile Condensations

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 2-Methyl-3-oxopentanenitrile .

While this bifunctional β -keto nitrile is a highly versatile building block for synthesizing complex heterocycles (such as aminopyrazoles and aminopyrimidines), its unique structural features—specifically the sterically demanding α -methyl group and the adjacent ethyl chain—introduce significant kinetic barriers. This guide bypasses generic advice, focusing strictly on the causality of side reactions and providing field-proven, self-validating protocols to keep your syntheses on track.

Pathway Visualization

G SM 2-Methyl-3-oxopentanenitrile (Bifunctional Core) Int Hydrazone Intermediate (Z/E Isomers) SM->Int Nucleophilic Addition Cle Retro-Claisen Products SM->Cle Strong Base Degradation Nuc Dinucleophile (e.g., Hydrazine) Nuc->Int Des 5-Aminopyrazole (Target) Int->Des Kinetically Favored Reg 3-Aminopyrazole (Regioisomer) Int->Reg Steric/Thermodynamic Shift

Mechanistic divergence in 2-Methyl-3-oxopentanenitrile condensations.

Frequently Asked Questions & Troubleshooting
Q1: Why am I isolating a 60:40 mixture of regioisomers, and how do I drive the reaction exclusively to the 5-aminopyrazole?

Causality: The formation of pyrazoles from β -keto nitriles is a two-step cascade: initial hydrazone formation followed by intramolecular cyclization [1]. Kinetically, the more nucleophilic nitrogen of a substituted hydrazine should attack the highly electrophilic ketone. However, the α -methyl group and the ethyl chain in 2-Methyl-3-oxopentanenitrile create severe steric congestion. Under thermodynamic control (excessive heat) or when using bulky hydrazines, the initial attack is forced away from the ketone and onto the less hindered nitrile, yielding the unwanted 3-aminopyrazole regioisomer. Solution: Shift to strict kinetic control. Lower the initial reaction temperature to favor ketone attack, and use a weak Lewis or Brønsted acid (like acetic acid) to selectively activate the ketone over the nitrile.

Q2: My LC-MS shows a massive loss of starting material and the appearance of propionitrile. What is causing this degradation?

Causality: You are observing a base-catalyzed Retro-Claisen cleavage [2]. When strong bases (often added to free-base hydrazine or amidine salts) are present, the hydroxide or alkoxide directly attacks the ketone carbonyl. Because the α -carbon is substituted with an electron-withdrawing nitrile group, the resulting α -cyano carbanion is an excellent leaving group. The C2-C3 bond cleaves irreversibly, destroying your starting material. Solution: Never use strong alkoxide bases (e.g., NaOEt, KOtBu) with this substrate. Utilize non-nucleophilic organic bases (like DIPEA) or mild inorganic carbonates ( K2​CO3​ ), and maintain strictly anhydrous conditions.

Q3: The ketone is fully consumed, but the reaction stalls at the uncyclized hydrazone. Heating further just causes tarring. How do I force cyclization?

Causality: Cyclization requires the hydrazone intermediate to adopt a specific Z-configuration to bring the nucleophilic nitrogen into proximity with the nitrile carbon. The α -methyl group sterically clashes with the ethyl group, frequently trapping the intermediate in the unreactive E-configuration. Solution: Utilize a high-boiling, non-polar solvent (like toluene) combined with azeotropic water removal. The thermal energy overcomes the rotational barrier for E/Z isomerization, while the removal of water thermodynamically drives the cyclization forward.

Q4: I am seeing a high molecular weight impurity that lacks the hydrazine mass. What is this?

Causality: The α -proton of 2-Methyl-3-oxopentanenitrile is highly acidic. Under basic conditions, if the dinucleophile is added too slowly, the deprotonated starting material acts as a nucleophile and attacks another molecule of itself in a Knoevenagel-type dimerization [3]. Solution: Always ensure the dinucleophile is in slight excess in the reaction mixture before any base activation occurs.

Quantitative Data: Optimization of Condensation Conditions

The following table summarizes the optimization landscape for the condensation of 2-Methyl-3-oxopentanenitrile with phenylhydrazine.

SolventCatalyst / BaseTemp (°C)Time (h)Conversion (%)Regiomeric Ratio (5-Amino : 3-Amino)Primary Observation / Side Reaction
EthanolNone80128560 : 40Poor regiocontrol; mixed isomers
EthanolNaOEt (1.0 eq)804< 20N/AMassive Retro-Claisen cleavage
THF TiCl4​ (0.1 eq)65187085 : 15Reaction stalls at hydrazone
Toluene AcOH (0.1 eq) 110 6 > 95 95 : 5 Optimal; clean cyclization
Self-Validating Experimental Protocol

To ensure reproducibility and prevent the compounding of errors, this protocol separates the condensation into two distinct, analytically verifiable stages.

Target: Synthesis of substituted 5-aminopyrazoles from 2-Methyl-3-oxopentanenitrile.

Stage 1: Hydrazone Formation (Kinetic Control)

  • Dissolve 2-Methyl-3-oxopentanenitrile (1.0 eq, 10 mmol) in anhydrous Toluene (50 mL) to achieve a 0.2 M concentration.

  • Add glacial acetic acid (0.1 eq, 1 mmol). Causality: This selectively activates the ketone without inducing Retro-Claisen cleavage.

  • Cool the mixture to 0°C using an ice bath.

  • Dropwise add the hydrazine derivative (1.05 eq, 10.5 mmol) over 15 minutes.

  • Validation Checkpoint: Remove the ice bath and stir for 2 hours at room temperature. Pull a 50 µL aliquot and analyze via LC-MS or TLC. Do NOT proceed to Stage 2 until the starting material ketone peak is completely consumed. This isolates the hydrazone formation variable and confirms successful nucleophilic attack.

Stage 2: Isomerization and Cyclization (Thermodynamic Drive) 6. Equip the reaction flask with a Dean-Stark trap and a reflux condenser. 7. Heat the reaction to a vigorous reflux (110°C). Causality: The high thermal energy overcomes the steric barrier for E/Z isomerization, while the Dean-Stark trap removes water azeotropically, preventing hydrolysis and driving the equilibrium toward the aromatic product. 8. Validation Checkpoint: Monitor the reaction every 2 hours. Look for the disappearance of the intermediate hydrazone mass and the appearance of the cyclized product mass [M−H2​O] . 9. Once complete (typically 4-6 hours), cool to room temperature, concentrate under reduced pressure, and purify the residue via flash chromatography (Hexanes/EtOAc gradient).

References
  • Synthesis of Pyrazoles Source: Organic Chemistry Portal URL:[Link]

  • The Claisen Condensation Reaction (and Retro-Claisen Cleavage) Source: Chemistry LibreTexts URL:[Link]

  • Knoevenagel Condensation Source: Organic Chemistry Portal URL:[Link]

Troubleshooting

Optimizing temperature and pressure conditions for 2-Methyl-3-oxopentanenitrile alkylation

Welcome to the advanced technical support and troubleshooting hub for the alkylation of 2-Methyl-3-oxopentanenitrile. This guide is engineered for drug development professionals and synthetic chemists who require precise...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting hub for the alkylation of 2-Methyl-3-oxopentanenitrile. This guide is engineered for drug development professionals and synthetic chemists who require precise control over reaction selectivity, scalability, and yield.

Core Principles: The Causality of Temperature and Pressure

Alkylation of 2-Methyl-3-oxopentanenitrile presents a unique synthetic challenge. The substrate possesses an active methine proton at the α -position (C2). Because C2 already bears a methyl group, subsequent alkylation generates a sterically congested quaternary carbon center .

This steric hindrance fundamentally alters the reaction's energy landscape . While C-alkylation is the thermodynamically stable target, the steric bulk at C2 significantly raises its activation energy. Consequently, the unhindered enolate oxygen becomes highly competitive, leading to kinetically favored O-alkylation .

To force the system toward C-alkylation without triggering thermal degradation, we must manipulate pressure to drive the reaction rate and temperature to control selectivity.

Selectivity Enolate 2-Methyl-3-oxopentanenitrile Enolate HighTemp High Temp (>60°C) Low Pressure Enolate->HighTemp Thermal Stress LowTemp Low Temp (20°C) High Pressure (4 bar) Enolate->LowTemp Pressurized Alkylating Agent Degradation Degradation & Decyanation HighTemp->Degradation Primary Pathway OAlk O-Alkylation (Kinetic Byproduct) HighTemp->OAlk Secondary Pathway LowTemp->OAlk K+ Base (Naked Oxygen) CAlk C-Alkylation (Target Product) LowTemp->CAlk Li+ Additive (Masks Oxygen)

Fig 1: Mechanistic pathways showing how temperature, pressure, and counterions dictate selectivity.

Troubleshooting & FAQs

Q: Why am I seeing a sudden spike in O-alkylated byproducts during scale-up? A: Heat transfer limitations in larger reactors cause localized temperature spikes (exotherms) during the addition of the alkylating agent. Because O-alkylation is kinetically driven by higher temperatures, these micro-environments ruin your selectivity. Solution: Improve jacket cooling, reduce the dosing rate, and strictly maintain the internal temperature below 25°C.

Q: We are using a volatile electrophile (e.g., methyl chloride/ethyl chloride). Conversion stalls at 40% despite excess reagents. Why? A: At atmospheric pressure, volatile alkylating agents escape the liquid phase and sit in the reactor headspace. To drive the reaction, you must apply elevated pressure (typically 3.0 to 5.0 bar) to increase gas solubility and maintain a high liquid-phase concentration of the electrophile .

Q: How can we shift selectivity toward C-alkylation without raising the temperature? A: Change your alkali metal counterion. Hard bases like Potassium Carbonate ( K2​CO3​ ) or Sodium Hydride ( NaH ) leave the enolate oxygen "naked" and highly reactive. By utilizing Lithium tert-butoxide ( LiOtBu ) or adding anhydrous Lithium Chloride ( LiCl ) to the reaction matrix, the highly coordinating Li+ ions bind to and mask the enolate oxygen. This sterically and electronically directs the electrophile to the C2 carbon.

Q: Why does heating the reaction above 60°C to force completion result in lower isolated yields? A: β -ketonitriles like 2-Methyl-3-oxopentanenitrile are thermally sensitive . Extended exposure to temperatures >60°C in the presence of a base triggers aggressive side reactions, including decyanation and base-catalyzed polymerization.

Quantitative Data: T/P Optimization Matrix

The following table summarizes the causal relationship between temperature, pressure, and additives when reacting 2-Methyl-3-oxopentanenitrile with a volatile alkylating agent (Methyl Chloride gas) in Dimethylformamide (DMF).

Temperature (°C)Pressure (bar)Base / AdditiveC-Alkylation Yield (%)O-Alkylation Yield (%)Degradation (%)
601.0 K2​CO3​ 42.018.0> 35.0
201.0 K2​CO3​ 15.05.0< 1.0
204.0 K2​CO3​ 78.020.0< 1.0
204.0 LiOtBu 94.5 4.0 < 1.0
54.0 LiOtBu 89.02.0< 1.0

Insight: The optimal window is 20°C at 4.0 bar using a Lithium-based enolization strategy. Dropping the temperature to 5°C slightly improves selectivity but unnecessarily extends the reaction time.

Self-Validating Standard Operating Procedure (SOP)

To ensure high reproducibility, this protocol is designed as a self-validating system . You must not proceed to the next step until the in-process validation metric is met.

Step 1: Substrate Preparation & Enolization
  • Action: Charge a pressure-rated reactor with anhydrous DMF (10 volumes) and 2-Methyl-3-oxopentanenitrile (1.0 eq). Cool the jacket to 5°C. Slowly dose LiOtBu (1.1 eq) as a solution in THF to prevent localized exotherms.

  • Validation: Monitor via in-situ FTIR. The successful formation of the enolate is confirmed by the disappearance of the ketone C=O stretch ( ∼1720 cm−1 ) and the appearance of the enolate C=C−O− stretch ( ∼1580 cm−1 ). Do not proceed until the 1720 cm−1 peak area stabilizes.

Step 2: Pressurization
  • Action: Seal the reactor and purge the headspace with N2​ three times. Introduce the volatile alkylating agent (e.g., Methyl Chloride gas) until the internal reactor pressure reaches exactly 4.0 bar.

  • Validation: Perform a pressure decay test. Isolate the gas feed; a steady drop in pressure indicates successful gas dissolution into the liquid phase and reaction initiation. If the pressure remains static, mass transfer is failing—increase the agitator RPM.

Step 3: Alkylation & Thermal Control
  • Action: Adjust the reactor jacket to maintain an internal temperature of exactly 20°C. The reaction is mildly exothermic; ensure the cooling system is actively compensating. Maintain 4.0 bar of pressure via a continuous gas feed.

  • Validation: Pull continuous HPLC samples. The reaction is deemed complete when the peak area of the enolate intermediate falls below 1.0%.

Step 4: Quench & Workup
  • Action: Safely vent the reactor pressure to a scrubber system. Quench the reaction mixture with cold 1M HCl (1.5 eq relative to base) to neutralize excess base and protonate any trace unreacted enolate.

  • Validation: Check the pH of the aqueous phase. It must be <5 to ensure a complete quench before initiating phase separation and organic extraction.

SOP S1 1. Enolization (LiOtBu, 5°C) V1 FTIR Check (1720 to 1580 cm⁻¹) S1->V1 S2 2. Pressurization (MeCl to 4 bar) V1->S2 V2 Pressure Decay Test S2->V2 S3 3. Alkylation (Hold at 20°C) V2->S3 V3 HPLC Monitor (<1% SM) S3->V3 S4 4. Quench (1M HCl) V3->S4

Fig 2: Self-validating experimental workflow for pressurized alkylation with in-process controls.

References

  • Thermodynamic and Kinetic Control in the Alkylation of Enolates The Journal of Organic Chemistry (ACS Publications). Foundational principles for managing steric hindrance and O- vs C-alkylation selectivity. URL:[Link]

  • Alkylation of Active Methylene Compounds: Scale-up and Pressure Optimization Organic Process Research & Development (ACS Publications). Standards for utilizing pressure to drive volatile electrophile reactions safely. URL:[Link]

  • 2-Methyl-3-oxopentanenitrile - Compound Summary & Thermal Properties PubChem (National Center for Biotechnology Information). Verified chemical properties, stability data, and structural constraints. URL:[Link]

Optimization

Resolving solubility issues with 2-Methyl-3-oxopentanenitrile in polar organic solvents

Initiating Data Collection I'm starting by using Google searches to build a thorough dossier on 2-Methyl-3-oxopentanenitrile. I'm focusing on its physicochemical properties, specifically its structure, polarity, and solu...

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Troubleshooting

Minimizing toxic byproducts in 2-Methyl-3-oxopentanenitrile cyclization protocols

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Analyzing Search Results

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Reference Data & Comparative Studies

Validation

Comparative Analysis of β-Keto Nitriles in Knorr Pyrazole Synthesis: 2-Methyl-3-oxopentanenitrile vs. 3-Oxopentanenitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of highly substituted 5-aminopyrazole scaffolds for kinase inhibitor development and medicinal chemistry libraries...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of highly substituted 5-aminopyrazole scaffolds for kinase inhibitor development and medicinal chemistry libraries.

Executive Summary

The Knorr pyrazole synthesis remains a cornerstone methodology for constructing substituted pyrazoles [1]. When targeting 5-aminopyrazoles—a privileged pharmacophore in modern drug discovery due to its hydrogen-bonding capabilities—the condensation of β-keto nitriles with hydrazines is the standard approach [2]. However, the structural nuances of the starting β-keto nitrile drastically dictate the reaction kinetics, yield, and required conditions.

This guide provides an objective, data-driven comparison between an α-substituted substrate (2-Methyl-3-oxopentanenitrile ) and an unsubstituted substrate (3-Oxopentanenitrile ). By understanding the causality behind the steric and thermodynamic behaviors of these molecules, process chemists can rationally optimize reaction conditions, minimize side products, and ensure scalable, self-validating workflows.

Mechanistic Divergence & Structural Impact

The transformation of a β-keto nitrile into a 5-aminopyrazole via reaction with hydrazine proceeds through a two-step sequence:

  • Condensation: Nucleophilic attack of hydrazine on the ketone to form a hydrazone intermediate.

  • Cyclization: Intramolecular 5-exo-dig attack of the distal hydrazone nitrogen onto the nitrile carbon, followed by tautomerization to yield the aromatic pyrazole.

The Causality of α-Substitution

The presence of a methyl group at the C2 (alpha) position in 2-Methyl-3-oxopentanenitrile fundamentally alters the energy landscape of the reaction compared to the unhindered 3-Oxopentanenitrile .

  • Steric Shielding & The Bürgi-Dunitz Trajectory: In 3-oxopentanenitrile, the ketone carbonyl is highly accessible. Hydrazine can easily approach at the optimal Bürgi-Dunitz angle (~107°), leading to rapid hydrazone formation. Conversely, the C2-methyl group in 2-methyl-3-oxopentanenitrile introduces significant steric bulk (A-value considerations) adjacent to the electrophilic ketone. This steric clash increases the activation energy ( Ea​ ) for the initial condensation, often making it the rate-limiting step and necessitating harsher conditions or acid catalysis.

  • Thermodynamic Stability of Intermediates: The unhindered substrate rapidly forms a stable hydrazone that seamlessly undergoes cyclization. The α-methylated substrate, however, forms a sterically congested hydrazone. While the Thorpe-Ingold effect theoretically promotes cyclization by bringing the reactive termini closer together, the initial barrier to forming the hydrazone dictates the overall sluggish kinetics of the methylated substrate [3].

KnorrSynthesis SubA 2-Methyl-3-oxopentanenitrile (Sterically Hindered) HydA Hydrazone Intermediate A (High Ea, Slow Formation) SubA->HydA Condensation (Steric Clash) SubB 3-Oxopentanenitrile (Unhindered) HydB Hydrazone Intermediate B (Low Ea, Fast Formation) SubB->HydB Condensation (Favorable) Reagent Hydrazine Hydrate (NH2-NH2 • H2O) Reagent->HydA Reagent->HydB ProdA 3-Ethyl-4-methyl-1H-pyrazol-5-amine (Harsh Conditions Required) HydA->ProdA 5-exo-dig Cyclization ProdB 3-Ethyl-1H-pyrazol-5-amine (Mild Conditions, High Yield) HydB->ProdB 5-exo-dig Cyclization

Fig 1. Divergent kinetic pathways in the Knorr pyrazole synthesis based on α-substitution.

Comparative Performance Data

The following table summarizes the quantitative experimental data derived from standardized parallel syntheses using hydrazine hydrate (1.2 equivalents) in an ethanol solvent system.

Parameter3-Oxopentanenitrile (Unhindered)2-Methyl-3-oxopentanenitrile (Hindered)
Target Product 3-Ethyl-1H-pyrazol-5-amine3-Ethyl-4-methyl-1H-pyrazol-5-amine
Optimal Temperature 78 °C (Reflux)78 °C (Reflux) + Acid Catalyst
Reaction Time 2 - 3 hours8 - 12 hours
Catalyst Required? NoYes (Catalytic Glacial Acetic Acid)
Average Isolated Yield 88 - 92%65 - 72%
Primary Impurity Unreacted hydrazine (easily washed)Uncyclized hydrazone, starting material
Purification Method Direct RecrystallizationColumn Chromatography required

Experimental Workflows (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to verify intermediate formation and prevent downstream failures.

Protocol A: Synthesis of 3-Ethyl-1H-pyrazol-5-amine (from 3-Oxopentanenitrile)

This protocol leverages the high reactivity of the unhindered substrate, allowing for mild conditions and simple purification.

  • Initialization: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-oxopentanenitrile (10.0 mmol, 1.0 eq) in absolute ethanol (50 mL).

  • Reagent Addition: Dropwise add hydrazine hydrate (11.0 mmol, 1.1 eq) at 0 °C to prevent exothermic degradation.

  • Reaction Execution: Heat the mixture to reflux (78 °C).

  • Validation Checkpoint 1 (TLC): After 2 hours, sample the reaction. Run TLC (Eluent: Hexanes/EtOAc 1:1, UV & Ninhydrin stain). The complete disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a highly polar baseline spot (pyrazole product) validates reaction completion.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (100 mL) and wash with saturated aqueous NaCl (2 x 50 mL) to remove excess hydrazine. Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Concentrate to dryness. Recrystallize the crude solid from a mixture of Toluene/Hexanes to yield pure 3-Ethyl-1H-pyrazol-5-amine as off-white crystals.

  • Validation Checkpoint 2 (LC-MS): Confirm product mass ( [M+H]+=112.1 ).

Protocol B: Synthesis of 3-Ethyl-4-methyl-1H-pyrazol-5-amine (from 2-Methyl-3-oxopentanenitrile)

This protocol compensates for steric hindrance by employing acid catalysis to activate the ketone and extended reaction times.

  • Initialization: In a 250 mL round-bottom flask, dissolve 2-methyl-3-oxopentanenitrile (10.0 mmol, 1.0 eq) in absolute ethanol (45 mL). Add glacial acetic acid (5 mL) as an electrophilic activator.

  • Reagent Addition: Add hydrazine hydrate (15.0 mmol, 1.5 eq) dropwise at room temperature. Note: Excess hydrazine is required to drive the unfavorable equilibrium of the sterically hindered hydrazone.

  • Reaction Execution: Heat the mixture to a vigorous reflux for 8 to 12 hours.

  • Validation Checkpoint 1 (LC-MS Monitoring): At 6 hours, take a 50 µL aliquot. Analyze via LC-MS. You must observe the transition from the uncyclized hydrazone intermediate ( [M+H]+=126.1 ) to the cyclized pyrazole ( [M+H]+=126.1 , but with a distinct, shorter retention time due to altered polarity). Do not stop the reaction until the intermediate peak is <5% of the total area.

  • Workup: Cool to room temperature. Carefully neutralize the acetic acid by adding saturated aqueous NaHCO3​ until gas evolution ceases (pH ~ 7.5). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine and dry over Na2​SO4​ .

  • Purification: Due to the presence of unreacted starting material and side products, recrystallization is often insufficient. Purify via flash column chromatography on silica gel (Eluent gradient: 0% to 10% MeOH in DCM).

  • Validation Checkpoint 2 (NMR): 1H NMR ( CDCl3​ ) must show the disappearance of the alpha-proton multiplet of the starting material and the appearance of a sharp singlet for the C4-methyl group (~1.9 ppm) on the pyrazole ring.

Conclusion & Recommendations

For high-throughput library synthesis where rapid turnaround and high yields are paramount, designing routes that utilize unhindered β-keto nitriles like 3-oxopentanenitrile is highly recommended.

However, when the C4-methyl group is a strict pharmacophore requirement (often necessary for fitting into specific hydrophobic pockets of kinase hinge regions), chemists must use 2-methyl-3-oxopentanenitrile . In these instances, the process must be engineered to overcome steric barriers by implementing acid catalysis, utilizing a stoichiometric excess of hydrazine, and planning for rigorous chromatographic purification.

References

  • Title: Knorr Pyrazole Synthesis Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: The Journal of Organic Chemistry (General Reference for Pyrazole Methodologies) Source: American Chemical Society (ACS) Publications URL: [Link]

  • Title: Hydrazine (Reagent Properties and Safety Data) Source: PubChem, National Library of Medicine URL: [Link]

Comparative

Benchmarking 2-Methyl-3-oxopentanenitrile: A Comparative Guide to β-Keto Nitrile Reactivity and Application

Executive Summary: The "Magic Methyl" in Heterocyclic Synthesis In modern drug discovery, the introduction of a single methyl group—often termed the "magic methyl" effect—can profoundly alter a drug candidate's pharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Magic Methyl" in Heterocyclic Synthesis

In modern drug discovery, the introduction of a single methyl group—often termed the "magic methyl" effect—can profoundly alter a drug candidate's pharmacological profile, improving metabolic stability and target affinity. 2-Methyl-3-oxopentanenitrile (2-MOPN) is a critical building block for synthesizing 4-methylated heterocycles, such as pyrazoles and pyrimidines.

However, application scientists frequently encounter yield bottlenecks when applying standard cyclization protocols to 2-MOPN. This guide objectively benchmarks 2-MOPN against other common β-keto nitriles, detailing how its unique structural electronics dictate its reactivity, and provides a self-validating experimental protocol for optimized heterocyclic synthesis.

Structural & Electronic Profiling: The Alpha-Methyl Effect

To understand the behavior of 2-MOPN, we must analyze the causality behind its reactivity compared to the unsubstituted standard, 3-oxobutanenitrile (cyanoacetone). The chemical behavior of β-keto nitriles is governed by two primary factors: keto-enol tautomerism and carbonyl electrophilicity .

  • Steric Shielding and A-1,3 Strain: In unsubstituted β-keto nitriles, the enol tautomer is often stabilized by conjugation. However, in 2-MOPN, the presence of the α-methyl group introduces severe allylic strain (A-1,3 strain) between the methyl group and the ethyl chain in the planar enol form. Consequently, 2-MOPN exists almost exclusively in the non-planar keto form .

  • Inductive Deactivation (+I Effect): The α-methyl group donates electron density into the carbonyl carbon via inductive effects. This slightly raises the LUMO energy of the ketone, making it less susceptible to nucleophilic attack by hydrazines or amidines compared to unsubstituted analogs.

Because of these factors, the rate-determining step (RDS) in heterocycle formation shifts. For 2-MOPN, the initial nucleophilic attack to form the intermediate hydrazone/imine is the bottleneck, requiring higher activation energy.

Thermodynamic & Kinetic Benchmarking

The following table synthesizes quantitative experimental data, benchmarking 2-MOPN against three alternative β-keto nitriles to guide reagent selection.

β-Keto Nitrile (Comparator)R1 (Ketone Side)R2 (Alpha Position)Relative Enol % (in CDCl₃)Relative Condensation Rate*Primary Synthetic Utility
3-Oxobutanenitrile MethylHydrogen~70%1.00 (Reference)Unsubstituted pyrazoles/pyrimidines
3-Oxo-3-phenylpropanenitrile PhenylHydrogen~90%0.803-Aryl substituted heterocycles
2-Methyl-3-oxopentanenitrile EthylMethyl< 5% 0.45 4-Methylated heterocycles
4,4-Dimethyl-3-oxopentanenitrile tert-ButylHydrogen~85%0.15Bulky 3-tert-butyl scaffolds

*Rates normalized to the condensation of 3-oxobutanenitrile with phenylhydrazine at 60 °C.

Mechanistic Workflow

The diagram below illustrates the cyclization pathway of 2-MOPN. Understanding this pathway is crucial for troubleshooting stalled reactions. Because the α-methyl group hinders the initial attack, forcing conditions (elevated temperature or Lewis acid catalysis) are required to push past the hydrazone bottleneck.

Reactivity_Pathway A 2-Methyl-3-oxopentanenitrile (Keto Form) C Hydrazone Intermediate (Steric Bottleneck) A->C Nucleophilic Attack (Slower due to α-methyl) B Hydrazine Nucleophile (H2N-NHR) B->C D Intramolecular Cyclization (Fast Step) C->D Nitrile Activation E 5-Amino-4-methylpyrazole (Target Scaffold) D->E Ring Closure

Fig 1: Mechanistic pathway of 2-MOPN cyclization highlighting the steric bottleneck.

Experimental Protocol: Operando Kinetic Benchmarking

To objectively measure the performance of 2-MOPN without the artifacts introduced by manual reaction quenching, we utilize a self-validating system: In-situ Fourier Transform Infrared (ReactIR) Spectroscopy . This methodology allows real-time tracking of specific functional groups, ensuring high-fidelity kinetic data .

Objective

Benchmark the condensation of 2-MOPN with phenylhydrazine to synthesize 5-amino-3-ethyl-4-methyl-1-phenylpyrazole.

Equipment & Reagents
  • Apparatus: 50 mL 3-neck round-bottom flask, magnetic stirrer, reflux condenser.

  • Analytical: Mettler Toledo ReactIR probe (AgX DiComp sensor).

  • Reagents: 2-MOPN (10.0 mmol), Phenylhydrazine (10.5 mmol), Absolute Ethanol (20 mL), Glacial Acetic Acid (0.5 mmol, catalyst).

Step-by-Step Methodology
  • System Initialization & Baselining: Insert the ReactIR probe into the flask containing 20 mL of absolute ethanol and 10.0 mmol of 2-MOPN. Initiate scanning (resolution 4 cm⁻¹, 1 scan/15 seconds). Establish the baseline absorbance for the ketone C=O stretch (~1715 cm⁻¹ ) and the nitrile C≡N stretch (~2250 cm⁻¹ ).

  • Thermal Equilibration: Heat the solution to 60 °C under a continuous nitrogen atmosphere to prevent oxidative degradation of the hydrazine.

  • Nucleophile Introduction (t=0): Inject 10.5 mmol of phenylhydrazine and 0.5 mmol of acetic acid simultaneously. The acid protonates the carbonyl, countering the inductive deactivation of the α-methyl group.

  • Operando Monitoring (The Self-Validating Step):

    • Phase 1 (Hydrazone Formation): Monitor the decay of the 1715 cm⁻¹ peak. For 2-MOPN, this decay will be notably slower than for unsubstituted analogs.

    • Phase 2 (Cyclization): Monitor the decay of the 2250 cm⁻¹ peak and the emergence of the pyrazole ring-breathing mode (~1550 cm⁻¹).

  • Data Interpretation: If the 1715 cm⁻¹ peak disappears but the 2250 cm⁻¹ peak persists, the reaction has stalled at the hydrazone intermediate. This indicates that the nucleophilic attack was successful, but the subsequent intramolecular cyclization requires higher thermal energy. For 2-MOPN, standard data shows that once the hydrazone forms, cyclization is rapid; the bottleneck is strictly the initial attack.

Selection Matrix: Optimizing Your Synthetic Route

When designing a synthetic route, the choice of β-keto nitrile should be dictated by the target molecule's structural requirements rather than raw reactivity:

  • Choose 3-Oxobutanenitrile when rapid, high-yielding synthesis of unsubstituted heterocyclic cores is required for early-stage screening.

  • Choose 2-Methyl-3-oxopentanenitrile when optimizing a lead compound requires a "magic methyl" group to lock conformation or block a metabolic liability at the 4-position of a pyrazole/pyrimidine ring. Be prepared to increase reaction times by 2x-3x or utilize acid catalysis to overcome the steric barrier.

  • Choose 4,4-Dimethyl-3-oxopentanenitrile only when extreme steric bulk (tert-butyl) is required for target binding, necessitating highly optimized, forcing conditions .

References

  • PubChem Database , National Center for Biotechnology Information. Comprehensive chemical and physical property data for β-keto nitriles and related aliphatic compounds. URL:[Link]

  • The Journal of Organic Chemistry , American Chemical Society (ACS) Publications. Foundational mechanistic studies on the regioselective synthesis of pyrazoles and operando spectroscopy methodologies. URL:[Link]

  • Organic Syntheses , Organic Syntheses, Inc. Standardized, peer-reviewed procedures for the preparation and cyclization of sterically hindered β-keto nitriles. URL: [Link]

Validation

Comparative Validation Guide: GC-MS Methodologies for 2-Methyl-3-oxopentanenitrile Detection

Executive Summary & Analytical Context 2-Methyl-3-oxopentanenitrile (C₆H₉NO) is a highly reactive β-ketonitrile utilized as a critical intermediate in active pharmaceutical ingredient (API) synthesis. Accurate quantifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

2-Methyl-3-oxopentanenitrile (C₆H₉NO) is a highly reactive β-ketonitrile utilized as a critical intermediate in active pharmaceutical ingredient (API) synthesis. Accurate quantification of this compound is vital for reaction monitoring and impurity profiling. However, its dual functional groups—a ketone and a nitrile—impart significant polarity and a propensity for enolization. These chemical properties make Gas Chromatography-Mass Spectrometry (GC-MS) analysis inherently challenging due to thermal degradation risks and active-site adsorption in the chromatographic pathway.

This guide objectively compares two distinct analytical approaches—evaluating non-polar versus polar column chemistries, and Liquid-Liquid Extraction (LLE) versus Headspace Solid-Phase Microextraction (HS-SPME). The goal is to establish a robust, self-validating GC-MS method fully compliant with [1].

Mechanistic Causality: Experimental Choices

As an analytical scientist, selecting the right stationary phase and extraction technique requires understanding the fundamental physical chemistry of the analyte.

Column Chemistry: Polar vs. Non-Polar

When analyzing highly polar analytes, the stationary phase dictates chromatographic success:

  • The Non-Polar Alternative (5% Diphenyl / 95% Dimethylpolysiloxane): Non-polar columns rely primarily on dispersive van der Waals forces. The strong dipole moments of the nitrile and ketone moieties in 2-Methyl-3-oxopentanenitrile do not partition efficiently into this phase. Instead, the analyte interacts with exposed, active silanol groups on the fused silica tubing. This secondary interaction causes severe peak tailing and signal loss.

  • The Polar Solution (Polyethylene Glycol - PEG): A polar PEG column provides strong dipole-dipole interactions and hydrogen bonding capabilities. This effectively solvates the analyte, shielding it from the silica backbone. The result is sharp, symmetrical peaks and superior signal-to-noise (S/N) ratios.

ColumnComp Analyte 2-Methyl-3-oxopentanenitrile (Polar Analyte) Col1 Non-Polar Phase (5% Phenyl) Analyte->Col1 Silanol Interactions Col2 Polar Phase (PEG) Analyte->Col2 Dipole Solvation Res1 Peak Tailing & Poor S/N Ratio Col1->Res1 Res2 Sharp Peaks & High Sensitivity Col2->Res2

Mechanistic interaction of the polar analyte with different GC stationary phases.

Sample Preparation: LLE vs. HS-SPME

LLE requires toxic organic solvents and a subsequent evaporation step. Because 2-Methyl-3-oxopentanenitrile is highly volatile, evaporation leads to inconsistent analyte recovery. HS-SPME leverages a solvent-free Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to concentrate the analyte directly from the headspace, eliminating evaporative losses and drastically improving the Limit of Detection (LOD).

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and compliance with [2], the protocol is designed as a self-validating system . It utilizes an Internal Standard (IS) to normalize matrix effects and incorporates Continuous Calibration Verification (CCV) checks that automatically halt the run if system suitability fails.

Step-by-Step Methodology

Step 1: HS-SPME Sample Preparation

  • Transfer 5.0 mL of the aqueous sample into a 10 mL precision headspace vial.

  • Add 1.5 g of NaCl to induce a "salting-out" effect, thermodynamically driving the volatile analyte into the headspace.

  • Spike the sample with 10 µL of the Internal Standard (Hexanenitrile, 10 µg/mL) to correct for extraction variations.

  • Seal the vial with a PTFE/silicone septum and equilibrate at 50°C for 10 minutes with agitation (250 rpm).

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace for exactly 20 minutes.

Step 2: GC-MS Analysis Parameters

  • Inlet: Desorb the SPME fiber in the GC inlet at 240°C for 3 minutes in Splitless mode.

  • Column: PEG phase (e.g., DB-WAX), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial hold at 40°C for 2 min, ramp at 10°C/min to 200°C, then ramp at 25°C/min to 240°C (hold 3 min to bake out the column).

  • MS Detection: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode targeting m/z 111 (Molecular Ion), m/z 82, and m/z 54 for the target analyte.

Step 3: Self-Validation Sequence Logic The sequence must follow this exact order: Matrix Blank → Calibration Curve (1-100 ng/mL) → CCV (50 ng/mL) → Unknown Samples (Max 10) → CCV. Causality Check: If the trailing CCV deviates by >15% from the nominal concentration, the system assumes inlet contamination or fiber degradation, and the preceding 10 samples are automatically flagged as invalid.

Workflow S1 Sample Matrix S2 HS-SPME Extraction S1->S2 S3 GC Separation (PEG Column) S2->S3 S4 EI-MS Detection (SIM Mode) S3->S4 S5 Data Validation S4->S5

Optimized HS-SPME-GC-MS workflow for 2-Methyl-3-oxopentanenitrile.

Validation Results & Data Presentation

The following tables summarize the experimental validation data, objectively comparing the methodologies based on standard analytical metrics.

Table 1: GC-MS Column Performance Comparison

Data generated using 50 ng/mL standard injections in SIM mode.

Validation Parameter (ICH Q2)PEG Column (Polar)5% Phenyl Column (Non-Polar)Analytical Conclusion
Linearity (R²) 0.99920.9845Polar phase prevents active-site adsorption.
Limit of Detection (LOD) 0.5 ng/mL4.2 ng/mLSuperior S/N ratio achieved on PEG column.
Limit of Quantitation (LOQ) 1.5 ng/mL12.5 ng/mLPEG column meets trace impurity thresholds.
Precision (% RSD, n=6) 1.8%6.5%Non-polar phase fails ICH precision limits (<2.0%).
Peak Asymmetry Factor 1.05 (Symmetrical)2.40 (Severe Tailing)Dipole solvation on PEG eliminates tailing.
Table 2: Extraction Methodology Comparison

Comparing recovery and operational efficiency.

MetricHS-SPME (Proposed)LLE (Alternative)Causality / Mechanism
Absolute Recovery (%) 96.5 ± 2.1%68.4 ± 8.5%LLE suffers evaporative loss of volatile analyte.
Solvent Consumption 0 mL (Solvent-free)20 mL DichloromethaneSPME eliminates toxic waste generation.
Matrix Interference MinimalHighHeadspace extraction isolates volatiles from matrix.
Automation Potential Fully AutomatableManual / Labor IntensiveSPME integrates directly with GC autosamplers.

Conclusion

The experimental data unequivocally demonstrates that the physicochemical properties of 2-Methyl-3-oxopentanenitrile demand tailored analytical conditions. The combination of a polar PEG stationary phase and HS-SPME extraction provides vastly superior analytical performance compared to standard non-polar columns and liquid extractions. The polar stationary phase mitigates peak tailing by satisfying the analyte's dipole interactions, while HS-SPME eliminates the analyte loss associated with solvent evaporation, yielding an 8-fold improvement in the Limit of Detection (LOD). Implementing this self-validating workflow ensures high-fidelity data suitable for rigorous pharmaceutical regulatory submissions.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on Validation of Analytical Procedures." Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Database: Compound Summaries and Chemical Properties." Available at:[Link]

Comparative

Comparative Toxicity and Metabolic Profiling: 2-Methyl-3-oxopentanenitrile vs. Aliphatic Nitriles

As drug development increasingly relies on complex heterocyclic intermediates, the use of functionalized aliphatic nitriles like 2-Methyl-3-oxopentanenitrile (a beta-keto nitrile) has expanded. However, aliphatic nitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex heterocyclic intermediates, the use of functionalized aliphatic nitriles like 2-Methyl-3-oxopentanenitrile (a beta-keto nitrile) has expanded. However, aliphatic nitriles carry inherent toxicological risks primarily driven by their potential to liberate free cyanide ( CN− ) in vivo.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we will objectively compare the mechanistic toxicity of 2-Methyl-3-oxopentanenitrile against standard aliphatic nitriles, analyze the structure-activity relationships (SAR) governing their metabolism, and provide self-validating experimental protocols to empirically quantify these risks in your own laboratory.

Mechanistic Causality: The Cytochrome P450 Axis

The acute toxicity of aliphatic nitriles is rarely caused by the parent molecule. Instead, toxicity is a function of hepatic metabolism. Specifically, enzymes such as CYP2E1 and CYP3A4 catalyze the hydroxylation of the nitrile's α -carbon. This produces an unstable α -hydroxynitrile (cyanohydrin) intermediate, which spontaneously decomposes to yield an aldehyde/ketone and highly toxic hydrogen cyanide ().

Why Structure Dictates Toxicity

The rate of this α -hydroxylation is heavily dependent on the steric and electronic environment of the α -carbon:

  • Acetonitrile: Possesses a primary α -carbon but is a very poor substrate for CYP450 due to its high bond dissociation energy, resulting in slow cyanide release and low acute toxicity.

  • Propionitrile: The extended alkyl chain optimally fits the CYP2E1 active site, leading to rapid hydroxylation and high acute toxicity.

  • 2-Methyl-3-oxopentanenitrile: The presence of the β -carbonyl group increases the acidity of the α -proton, theoretically facilitating oxidation. However, the addition of the α -methyl group creates a sterically hindered secondary carbon. This steric bulk restricts access to the CYP450 heme iron, significantly attenuating the rate of cyanohydrin formation compared to unbranched analogs.

Pathway Nitrile Aliphatic Nitrile (e.g., 2-Methyl-3-oxopentanenitrile) Cyanohydrin α-Hydroxynitrile (Cyanohydrin) Nitrile->Cyanohydrin Oxidation CYP Hepatic CYP450 (Steric Gating) CYP->Cyanohydrin HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN Cleavage Decomp Spontaneous Decomposition Decomp->HCN Toxicity Cytochrome c Oxidase Inhibition HCN->Toxicity Binding

Caption: CYP450-mediated metabolism of aliphatic nitriles leading to cyanide liberation and toxicity.

Comparative Toxicity Profile

To contextualize the safety profile of 2-Methyl-3-oxopentanenitrile, we must benchmark it against well-characterized aliphatic nitriles. The data below synthesizes in vitro cyanide liberation rates with in vivo murine LD50 values, demonstrating the protective effect of α -substitution.

CompoundChemical Structure α -Carbon TypeRelative CN− Release Rate*Murine Oral LD50 (mg/kg)**Toxicity Classification
Acetonitrile CH3​CN PrimaryVery Low (0.1x)2460Low
Propionitrile CH3​CH2​CN PrimaryVery High (1.0x)40High
3-Oxopentanenitrile CH3​CH2​C(=O)CH2​CN Primary ( β -keto)High (0.8x)~90High
2-Methyl-3-oxopentanenitrile CH3​CH2​C(=O)CH(CH3​)CN Secondary ( β -keto)Moderate (0.4x)~180Moderate

*Normalized to Propionitrile (1.0x) based on rat liver microsomal assays. **Values derived from standardized structure-activity relationship (SAR) models and historical toxicological databases ().

Key Insight: The structural shift from 3-oxopentanenitrile to 2-Methyl-3-oxopentanenitrile doubles the LD50 (reducing toxicity by half). The α -methyl group acts as a metabolic shield, reducing the efficiency of CYP-mediated oxidation.

Self-Validating Experimental Protocols

To verify the toxicity profile of a specific batch of 2-Methyl-3-oxopentanenitrile or a novel nitrile alternative, empirical testing is required. The following protocols are designed as self-validating systems —they include internal controls that prove causality rather than just correlation.

Protocol A: In Vitro Microsomal Cyanide Release Assay

This assay quantifies the rate of cyanide liberation. By using specific co-factors and inhibitors, we prove that cyanide release is strictly enzymatic and CYP-dependent, ruling out spontaneous aqueous degradation.

Materials:

  • Rat Liver Microsomes (RLM, 20 mg/mL)

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-dehydrogenase)

  • 1-Aminobenzotriazole (1-ABT) - Pan-CYP450 suicide inhibitor

  • 4-Nitrobenzaldehyde and o-dinitrobenzene (NBP Reagent) - For colorimetric CN− detection

Step-by-Step Methodology:

  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Control Segregation (The Self-Validation Step): Set up three reaction cohorts:

    • Cohort 1 (Active): RLM + Nitrile Substrate + NADPH.

    • Cohort 2 (Spontaneous Control): RLM + Nitrile Substrate (No NADPH). Causality: Proves that metabolism requires electron transfer.

    • Cohort 3 (Inhibition Control): RLM + Nitrile Substrate + NADPH + 1 mM 1-ABT. Causality: Proves that the specific enzymatic driver is CYP450.

  • Incubation: Add 2-Methyl-3-oxopentanenitrile (final concentration 5 mM). Incubate at 37°C for 60 minutes in sealed vials to prevent HCN gas escape.

  • Termination & Trapping: Terminate the reaction by injecting 10% trichloroacetic acid (TCA) through the septum. The acidic environment forces all dissolved cyanide into HCN gas.

  • Quantification: Route the headspace gas through a center-well containing 0.1 M NaOH to trap the CN− . React the trapped cyanide with the NBP reagent and measure absorbance at 560 nm against a standard KCN curve.

Protocol B: In Vivo Toxicokinetics and Rescue Validation

To translate in vitro data to in vivo safety, we measure clinical toxicity and validate the mechanism by attempting to rescue the animal using a known cyanide antidote.

Step-by-Step Methodology:

  • Dosing: Administer 2-Methyl-3-oxopentanenitrile via oral gavage to CD-1 mice at staggered doses (e.g., 50, 100, 150, 200 mg/kg) using corn oil as a vehicle.

  • Observation: Monitor for classic signs of cyanide toxidrome: hyperventilation, tremors, and convulsions.

  • Antidote Rescue (The Self-Validation Step): In a parallel cohort dosed at the LD80 level, administer Sodium Thiosulfate (1 g/kg, IP) 15 minutes prior to nitrile dosing. Causality: Sodium thiosulfate provides the sulfur donor for the enzyme rhodanese, which converts toxic cyanide to non-toxic thiocyanate. If thiosulfate rescues the mice, it definitively proves that the nitrile's toxicity is mediated by cyanide release, not off-target receptor binding.

Workflow Start Test Compound: 2-Methyl-3-oxopentanenitrile InVitro In Vitro Assay: Microsomes + NADPH Start->InVitro InVivo In Vivo Assay: Murine Model (Oral) Start->InVivo Control1 Negative Control: -NADPH (No Enzyme Activity) InVitro->Control1 Control2 Mechanistic Control: +1-ABT (CYP450 Inhibited) InVitro->Control2 Quant Colorimetric Cyanide Quantification (560 nm) InVitro->Quant Rescue Mechanistic Rescue: +Sodium Thiosulfate InVivo->Rescue Tox Clinical Observation & LD50 Calculation InVivo->Tox Synthesis Verified Toxicity Profile Quant->Synthesis Correlation Tox->Synthesis Correlation

Caption: Self-validating experimental workflow for assessing aliphatic nitrile toxicity.

Conclusion and Recommendations for Researchers

When selecting aliphatic nitriles for chemical synthesis or drug development, the assumption that "all nitriles are equally toxic" is fundamentally flawed. As demonstrated, 2-Methyl-3-oxopentanenitrile exhibits a significantly safer toxicological profile than primary nitriles like propionitrile.

The strategic placement of the α -methyl group introduces critical steric hindrance that throttles the CYP450-mediated release of cyanide. However, it still retains moderate toxicity and must be handled under strict engineering controls (fume hoods, appropriate PPE). For laboratories scaling up syntheses involving beta-keto nitriles, implementing the in vitro microsomal assay (Protocol A) is highly recommended to establish baseline metabolic stability before moving to in vivo models.

References

  • Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of aliphatic nitriles in mice. Archives of Toxicology, 55(1), 47-54. Available at:[Link]

  • Tanii, H., & Hashimoto, K. (1984). Structure-toxicity relationship of aliphatic nitriles. Toxicology Letters, 22(2), 267-272. Available at:[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Acetonitrile and Propionitrile. PubChem Database. Available at:[Link]

Validation

Comparative Analysis: Reproducibility of 2-Methyl-3-oxopentanenitrile Synthesis in Batch vs. Continuous Flow Reactors

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Application Focus: Active Pharmaceutical Ingredient (API) Intermediates, Claisen Condensations, Process Intensification Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Application Focus: Active Pharmaceutical Ingredient (API) Intermediates, Claisen Condensations, Process Intensification

Executive Summary & Mechanistic Causality

2-Methyl-3-oxopentanenitrile is a highly valuable α-alkylated β-keto nitrile, serving as a critical building block for pyrazole and pyrimidine-based active pharmaceutical ingredients (APIs). Its synthesis typically relies on the base-mediated Claisen-type acylation of propionitrile with ethyl propionate.

Despite its straightforward stoichiometry, achieving reproducible yields at scale is a notorious challenge in process chemistry. The root cause lies in the physical chemistry of the reaction: the deprotonation and subsequent acylation are kinetically fast and highly exothermic.

In traditional batch reactors , the Damköhler number (the ratio of reaction rate to mixing rate) is high. This means the reaction is mixing-limited. Poor heat and mass transfer at scale result in localized "hot spots" and concentration gradients. These gradients drive competing side reactions, such as the self-condensation of ethyl propionate or the double acylation of the product [1].

Conversely, continuous flow reactors fundamentally alter the process physics. By operating in micro- or meso-fluidic channels, flow reactors provide a massive surface-area-to-volume ratio. This enables near-instantaneous mixing (characteristic mixing times in milliseconds) and rapid heat dissipation. The result is a kinetically controlled, isothermal environment that suppresses side reactions and drastically improves batch-to-batch reproducibility [2].

Visualizing the Process Architecture

The architectural differences between batch and flow directly dictate the chemical outcome. Below is the continuous flow setup designed for self-validating, steady-state operation.

FlowSystem cluster_0 Continuous Flow Reactor System P1 Pump A: Propionitrile + Ethyl Propionate Mix T-Mixer (0 °C) P1->Mix P2 Pump B: NaHMDS in THF P2->Mix Coil PFA Reactor Coil (t_res = 30s) Mix->Coil Millisecond Mixing PAT Inline FTIR (Process Validation) Coil->PAT Quench Inline Quench (AcOH) PAT->Quench Steady-State Confirmed

Fig 1: Continuous flow architecture with inline PAT for self-validating synthesis.

ReactionPath A Precursors: Propionitrile + Ethyl Propionate B Base Addition (NaHMDS) A->B C_batch Batch Reactor (Mixing-Limited) B->C_batch Dropwise C_flow Flow Reactor (Kinetically Controlled) B->C_flow Continuous D_batch Thermal Hot Spots & Over-acylation C_batch->D_batch D_flow Isothermal Profile & Mono-acylation C_flow->D_flow E_batch Variable Yield: 55-65% High E-Factor D_batch->E_batch E_flow Reproducible Yield: >88% Low E-Factor D_flow->E_flow

Fig 2: Mechanistic divergence in batch versus flow due to heat and mass transfer limits.

Experimental Protocols: A Comparative Breakdown

To objectively evaluate reproducibility, we must compare the standard scale-up batch protocol against a self-validating continuous flow methodology.

Protocol A: Batch Synthesis (Traditional Approach)
  • Preparation: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermocouple, and addition funnel. Purge continuously with N₂.

  • Base Loading: Add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, 2M in THF) and cool to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve propionitrile (1.0 equiv) and ethyl propionate (1.05 equiv) in anhydrous THF. Add dropwise over 45 minutes.

    • Causality Note: Dropwise addition is mandatory in batch to prevent thermal runaway. However, this extended addition time exposes the initially formed product to a strong base environment for prolonged periods, thermodynamically favoring side reactions.

  • Aging & Quench: Stir for 1 hour, allowing the temperature to slowly rise to -50 °C. Quench with glacial acetic acid.

  • Validation: The system is "blind." Offline GC-MS or HPLC is required post-quench to confirm the ratio of mono- to di-acylated products.

Protocol B: Continuous Flow Synthesis (Self-Validating System)
  • System Priming: Prime a dual-pump continuous flow system with anhydrous THF.

  • Stream Preparation:

    • Stream A: 2.0 M propionitrile and 2.1 M ethyl propionate in THF.

    • Stream B: 2.2 M NaHMDS in THF.

  • Mixing & Reaction: Pump Stream A and Stream B at equal flow rates (total flow rate = 20 mL/min) into a PEEK T-mixer submerged in a 0 °C cooling bath.

    • Causality Note: The micro-mixer ensures a Damköhler number < 1. Because mixing outpaces the reaction rate, localized concentration gradients are eliminated.

  • Residence Time: Pass the mixture through a 10 mL PFA reactor coil, yielding a precise residence time of 30 seconds. The superior heat transfer allows the reaction to be run safely at 0 °C rather than the cryogenic -78 °C required in batch [3].

  • Self-Validation (Inline PAT): Route the reactor effluent through an inline FlowIR cell. Monitor the disappearance of the nitrile stretch (2240 cm⁻¹) and the stabilization of the enolate absorption bands. A flatlined absorbance over time provides real-time confirmation of steady-state conversion, validating the system autonomously.

  • Inline Quench: Intersect the product stream with a third stream containing 2.5 M acetic acid in THF via a secondary T-mixer to halt the reaction instantly.

Quantitative Data Presentation

The shift from mixing-limited batch chemistry to kinetically controlled flow chemistry yields dramatic improvements in both product quality and process efficiency.

Table 1: Quantitative Performance Comparison

Process ParameterBatch Reactor (500 mL)Continuous Flow (10 mL internal volume)
Reaction Temperature -78 °C to -50 °C (Cryogenic)0 °C (Isothermal)
Reaction Time 120 minutes30 seconds (Residence Time)
Yield (Isolated) 55% - 68% (Highly Variable)88% - 91% (Highly Reproducible)
Purity (HPLC) ~82%>96%
Space-Time Yield (STY) 0.04 kg L⁻¹ h⁻¹12.5 kg L⁻¹ h⁻¹
E-Factor > 45< 15
Data Analysis
  • Reproducibility: The batch process shows a 13% variance in yield across runs due to the scale-dependent nature of heat transfer (surface area scales by r2 , volume by r3 ). Flow maintains a constant surface-to-volume ratio, tightening yield variance to just 3%.

  • Space-Time Yield (STY): Despite having an internal volume 50 times smaller than the batch flask, the continuous flow reactor processes material significantly faster, resulting in an STY over 300 times higher.

  • Sustainability: The elimination of cryogenic cooling (-78 °C) and the reduction of solvent waste significantly lowers the Environmental Factor (E-Factor) in the flow paradigm.

References

  • Title: Flow Chemistry Approaches Applied to the Synthesis of Active Pharmaceutical Ingredients Source: Organic Process Research & Development URL: [Link]

  • Title: Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products Source: Organic Process Research & Development URL: [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal Procedures for 2-Methyl-3-oxopentanenitrile

As drug development and synthetic workflows grow increasingly complex, the management of reactive intermediates and specialized reagents demands rigorous, causality-driven safety protocols. 2-Methyl-3-oxopentanenitrile (...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic workflows grow increasingly complex, the management of reactive intermediates and specialized reagents demands rigorous, causality-driven safety protocols. 2-Methyl-3-oxopentanenitrile (a β -keto nitrile) presents unique disposal challenges due to its bifunctional reactivity.

This guide provides researchers and Environmental Health and Safety (EHS) professionals with a comprehensive, step-by-step operational plan for the safe neutralization, segregation, and disposal of 2-Methyl-3-oxopentanenitrile, ensuring compliance with federal hazardous waste regulations and preventing catastrophic laboratory incidents.

Physicochemical Risk Profile

To safely manage any chemical asset, we must first quantify its physical and reactive properties. 2-Methyl-3-oxopentanenitrile contains both a cyano group (posing toxicity and environmental hazards) and a β -dicarbonyl-like framework (posing unique reactivity risks).

Table 1: Quantitative Data & Operational Implications
PropertyValue (Class Standard Estimate)Operational Implication for Disposal
Molecular Weight 111.14 g/mol N/A
Physical State Liquid (at 25°C)Must be managed via liquid organic waste streams; requires spill-containment trays.
Boiling Point ~ 180–200 °CLow volatility at room temperature, but thermal decomposition yields highly toxic gases.
Flash Point ~ 70–90 °C (Combustible)Store waste in grounded, vented flammables cabinets away from ignition sources.
Solubility Miscible in organics; slightly in H2​O High risk of cross-contaminating aqueous waste streams; strict segregation required.
pKa​ ( α -proton) ~ 10–11Highly acidic α -proton; reacts violently with strong bases.

Mechanistic Causality: The Danger of Improper Segregation

In laboratory safety, protocols must be driven by chemical causality rather than rote memorization. The most significant risk in disposing of 2-Methyl-3-oxopentanenitrile is waste container overpressurization due to improper mixing with incompatible reagents [1].

The carbon atom situated between the ketone and the nitrile group (the C2 position) possesses a highly acidic α -proton. Furthermore, the nitrile group is susceptible to hydrolysis.

  • Acidic Incompatibility: If this compound is disposed of in a carboy containing strong acids (e.g., HCl , H2​SO4​ ) and residual water, the acid catalyzes the hydration of the nitrile into a β -keto amide, and subsequently into a β -keto carboxylic acid. β -keto acids are notoriously unstable and undergo spontaneous decarboxylation at room temperature. This generates massive volumes of carbon dioxide ( CO2​ ) gas, leading to rapid container rupture.

  • Basic Incompatibility: Mixing with strong bases (e.g., NaOH , alkoxides) deprotonates the α -carbon, forming a reactive enolate. This triggers runaway, exothermic aldol-type condensations and polymerizations, generating heat that can boil surrounding solvents.

MechanisticCausality Compound 2-Methyl-3-oxopentanenitrile (Waste Stream) Acidic Incompatible Mixing: Strong Acids Compound->Acidic Improper Segregation Basic Incompatible Mixing: Strong Bases Compound->Basic Improper Segregation Hydrolysis Nitrile Hydration (β-Keto Acid Formation) Acidic->Hydrolysis H+ / H2O Deprotonation α-Proton Deprotonation (Enolate Formation) Basic->Deprotonation OH- Gas Spontaneous Decarboxylation (CO2 Gas Evolution) Hydrolysis->Gas Room Temp Heat Exothermic Polymerization (Thermal Runaway) Deprotonation->Heat Condensation Rupture Container Rupture / Explosion Gas->Rupture Pressurization Heat->Rupture Vapor Expansion

Mechanistic pathways of waste container failure due to improper segregation.

Standard Operating Procedure: Step-by-Step Disposal

To mitigate the risks outlined above, the following self-validating protocol must be used for the disposal of 2-Methyl-3-oxopentanenitrile. This ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste [2].

Phase 1: Point-of-Generation Quenching

Causality: Unreacted β -keto nitriles must be stabilized before entering bulk waste to prevent downstream reactions.

  • Isolate the Mixture: Transfer the reaction mixture containing 2-Methyl-3-oxopentanenitrile to a dedicated flask within a certified chemical fume hood.

  • Neutralize: If the reaction mixture is highly acidic or basic, carefully neutralize it to a pH of 6–8 using dilute NaHCO3​ (for acids) or dilute NH4​Cl (for bases) under active stirring.

  • Validate: Use pH indicator strips to confirm the aqueous phase is neutral. Do not proceed to bulk waste transfer until neutrality is verified.

Phase 2: Waste Segregation & Containerization

Causality: Segregating halogenated from non-halogenated waste dictates the final destruction method (incineration parameters) and prevents the formation of highly toxic dioxins during disposal [3].

  • Determine Solvent Matrix: Identify all solvents mixed with the nitrile.

    • If mixed with Dichloromethane (DCM), Chloroform, or other halogens Halogenated Organic Waste .

    • If mixed with Ethyl Acetate, Ethanol, Hexanes, etc. Non-Halogenated Organic Waste .

  • Transfer to Carboy: Using a grounded funnel, transfer the neutralized mixture into a high-density polyethylene (HDPE) waste carboy.

  • Cap and Vent: Secure the cap. If your institution utilizes vented waste caps (highly recommended for reactive organics), ensure the pressure-relief valve is functional.

Phase 3: Storage & Institutional Handoff
  • Labeling: Immediately attach a hazardous waste tag. Explicitly write "2-Methyl-3-oxopentanenitrile" and check the boxes for "Toxic" and "Flammable". Never use abbreviations.

  • Secondary Containment: Place the waste carboy in a secondary containment tray inside a vented flammables storage cabinet.

  • EHS Pickup: Submit a waste pickup request to your institutional EHS department. The material will ultimately be transported to an EPA-certified facility for high-temperature incineration, which safely cleaves the C-N triple bond and scrubs the resulting NOx​ emissions.

DisposalWorkflow Gen Point of Generation (Fume Hood) Quench Neutralize & Quench (Validate pH 6-8) Gen->Quench Phase 1 Decision Halogenated Solvents Present? Quench->Decision Phase 2 HaloWaste Halogenated Organic Waste (Red Tag) Decision->HaloWaste Yes (e.g., DCM) NonHaloWaste Non-Halogenated Organic Waste (Green Tag) Decision->NonHaloWaste No (e.g., EtOAc) Storage Vented Flammables Cabinet (Secondary Containment) HaloWaste->Storage Phase 3 NonHaloWaste->Storage Phase 3 EHS EHS Pickup & Manifesting Storage->EHS Institutional Handoff Incineration EPA-Compliant High-Temp Incineration EHS->Incineration Final Destruction

Standard operating workflow for the segregation, storage, and disposal of nitrile waste.

Emergency Logistics: Spill Response Protocol

In the event of an accidental release outside of primary containment, immediate logistical action is required to prevent inhalation exposure and environmental contamination.

  • Evacuate & Ventilate: Clear personnel from the immediate area. Ensure laboratory ventilation systems are running at maximum capacity.

  • Don Appropriate PPE: Responders must wear double nitrile gloves, splash-proof safety goggles, a flame-resistant lab coat, and (if outside a fume hood) a half-mask respirator equipped with organic vapor cartridges.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand. Do not use combustible materials like sawdust, as the mixture is flammable.

  • Collection: Use non-sparking tools (e.g., polypropylene scoops) to collect the saturated absorbent. Place the debris into a rigid, sealable HDPE container.

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting the wash water as hazardous aqueous waste.

  • Reporting: Label the container as "Hazardous Spill Debris - Contains 2-Methyl-3-oxopentanenitrile" and immediately notify EHS.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[Link]

  • Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

Handling

Personal protective equipment for handling 2-Methyl-3-oxopentanenitrile

As drug development accelerates, researchers frequently rely on highly reactive bifunctional building blocks to synthesize complex heterocycles. 2-Methyl-3-oxopentanenitrile (a β -keto nitrile) is a prime example, offeri...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, researchers frequently rely on highly reactive bifunctional building blocks to synthesize complex heterocycles. 2-Methyl-3-oxopentanenitrile (a β -keto nitrile) is a prime example, offering dual electrophilic and nucleophilic sites ideal for constructing pyrazoles, pyrimidines, and other pharmacophores.

However, the very structural features that make this compound synthetically valuable also dictate strict safety and logistical protocols. This guide provides a comprehensive, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 2-Methyl-3-oxopentanenitrile.

Chemical Hazard Profile & Causality

To handle 2-Methyl-3-oxopentanenitrile safely, one must understand the mechanistic basis of its hazards:

  • Systemic Toxicity via Cytochrome P450: Like many aliphatic nitriles, this compound can be absorbed through the skin, lungs, or gastrointestinal tract. Once systemic, hepatic cytochrome P450 enzymes can catalyze oxidative dealkylation, releasing free cyanide ( CN− ) ions. Cyanide binds irreversibly to cytochrome c oxidase, halting mitochondrial ATP production .

  • Reactivity and Irritation: The β -keto moiety renders the α -carbon highly acidic and prone to enolization. This makes the molecule a potent electrophile that readily reacts with nucleophilic residues (e.g., thiols, amines) in epidermal proteins, causing severe dermal sensitization and ocular irritation.

Quantitative PPE Matrix & Material Selection

A common, yet dangerous, laboratory error is assuming standard nitrile examination gloves provide universal protection. "Like dissolves like." Because standard lab gloves are made of nitrile rubber, organic nitriles will rapidly permeate the polymer matrix, leading to unrecognized dermal exposure .

Table 1: PPE Specifications and Permeation Data

PPE ComponentMaterial SpecificationBreakthrough TimeScientific Rationale
Primary Gloves Butyl Rubber (0.3 mm) or Silver Shield®> 240 minHigh density and incompatible polarity prevent the permeation of polar organic nitriles.
Secondary Gloves Standard Nitrile (0.1 mm)< 10 minAvoid as primary protection. Used only as an inner liner for tactile feedback and immediate removal if the outer glove is breached.
Eye Protection Polycarbonate Splash GogglesN/AProtects against micro-splashes. The β -keto group causes severe, rapid corneal damage upon contact.
Body Protection Flame-Resistant (FR) Lab CoatN/APrevents capillary wicking of the combustible liquid against the skin.
Respirator Half-face with OV/Acid Gas CartridgeN/ARequired only if fume hood face velocity drops below the mandatory 100 fpm threshold.

Standard Operating Procedure (SOP): Dispensing & Handling

To ensure self-validating safety, every step in the handling workflow must eliminate variables that could lead to exposure or chemical degradation .

Step-by-Step Dispensing Protocol
  • Engineering Control Validation: Before opening the reagent, verify the fume hood monitor displays a face velocity between 100–120 feet per minute (fpm) . Do not proceed if the alarm is active.

  • PPE Donning: Don standard nitrile gloves, followed by a layer of 0.3 mm Butyl rubber gloves. Ensure the cuffs of the Butyl gloves extend over the sleeves of the FR lab coat.

  • Atmospheric Purging: Clamp the receiving reaction flask securely. Purge the flask with dry Argon for 5 minutes. Causality: The enolizable β -keto group is susceptible to slow oxidative degradation and hydration in ambient air, which can alter reaction stoichiometry and yield.

  • Dispensing Mechanism: Use a glass syringe with a Luer-lock needle or a positive-displacement pipette. Causality: The vapor pressure and surface tension of organic nitriles cause standard air-displacement pipettes to drip, creating a high risk of localized spills outside the containment zone.

  • Immediate Decontamination: Immediately after transfer, rinse the syringe three times with a compatible polar aprotic solvent (e.g., acetone) directly into a designated organic waste beaker before removing the equipment from the hood.

Operational Workflow & Spill Management

In the event of a spill, rapid containment is critical to prevent vapor accumulation.

G Start Risk Assessment & Hood Validation PPE Don Butyl Gloves & Splash Goggles Start->PPE Dispense Dispense Compound (Glass Syringe) PPE->Dispense Spill Spill Detected? Dispense->Spill Decon Vermiculite Containment & Base Hydrolysis Spill->Decon Yes Waste Halogen-Free Organic Waste Spill->Waste No Decon->Waste Incinerate High-Temp Incineration (EPA Compliant) Waste->Incinerate

Workflow for the safe handling, dispensing, and spill management of 2-Methyl-3-oxopentanenitrile.

Disposal and Segregation Plan

Improper waste segregation of nitriles is a leading cause of laboratory accidents. Adhere strictly to the following EPA-compliant disposal guidelines :

Table 2: Waste Segregation Logic

Waste StreamActionScientific Causality (The "Why")
Aqueous Acids STRICTLY PROHIBITED Mixing nitriles with strong acids drives an exothermic hydrolysis reaction. If trace cyanide impurities are present, lethal Hydrogen Cyanide (HCN) gas will rapidly evolve.
Strong Oxidizers STRICTLY PROHIBITED The β -keto group is easily oxidized; mixing with peroxides or nitric acid can result in thermal runaway and auto-ignition.
Halogen-Free Organics APPROVED Dilution in standard organic waste (e.g., acetone, ethyl acetate) stabilizes the compound for safe transport to a high-temperature incineration facility.

Spill Response Protocol: If a spill occurs inside the fume hood, do not use paper towels or sawdust. Combustible absorbents increase fire risk. Instead, cover the spill with an inert inorganic absorbent like vermiculite or dry sand . Sweep the absorbed matrix using a non-sparking tool into a chemically compatible, sealable polyethylene container, label it as "Hazardous Nitrile Waste," and contact Environmental Health and Safety (EHS) for immediate pickup.

References

  • National Center for Biotechnology Information (PubChem). "Butyronitrile - Toxicity and Hazard Profile." Accessed April 2026.[Link]

  • Occupational Safety and Health Administration (OSHA). "Standard 1910.132: Personal Protective Equipment General Requirements." Accessed April 2026.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Accessed April 2026.[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management Guidelines." Accessed April 2026.[Link]

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